"Oxazol-5-ylmethanamine dihydrochloride" molecular weight and formula
This technical guide details the physicochemical properties, synthesis, and application of Oxazol-5-ylmethanamine dihydrochloride , a critical heterocyclic building block in medicinal chemistry. Advanced Characterization...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthesis, and application of Oxazol-5-ylmethanamine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.
Advanced Characterization, Synthesis, and Medicinal Applications
Chemical Identity & Physicochemical Core
Oxazol-5-ylmethanamine dihydrochloride is a bifunctional heterocyclic scaffold.[1] It features a primary amine handle attached to the C5 position of an oxazole ring. In drug discovery, it serves as a high-value "fragment" due to its low molecular weight, polarity, and the bioisosteric nature of the oxazole ring (mimicking peptide bonds or thiazoles).
Critical Note on Salt Stoichiometry: While often marketed as a dihydrochloride (
), the oxazole nitrogen is weakly basic (). The second equivalent of HCl is loosely bound. In solution or upon prolonged exposure to humid air, the compound may equilibrate toward the monohydrochloride form. Analytical verification (chloride content titration) is recommended before precise stoichiometric use.
Synthetic Methodology & Manufacturing
The synthesis of 5-substituted oxazoles is non-trivial due to the sensitivity of the oxazole ring to ring-opening under harsh acidic or basic conditions. The most robust industrial route utilizes Ethyl 5-oxazolecarboxylate as a starting material, avoiding the unstable
-formyl amino intermediates.
2.1. Validated Synthetic Pathway (The "Ester-Reduction" Route)
This protocol ensures high fidelity of the oxazole ring while installing the amine functionality.
Step 1: Reduction. Ethyl 5-oxazolecarboxylate is reduced to the alcohol using Lithium Aluminum Hydride (
) at controlled temperatures to prevent ring cleavage.
Step 2: Activation. The alcohol is converted to a chloride (using ) or mesylate.
Step 3: Amination. The leaving group is displaced by an azide source () followed by Staudinger reduction, or directly via the Delépine reaction (using Hexamethylenetetramine) to prevent over-alkylation.
Figure 1: Step-wise synthetic conversion from ester precursor to amine salt.
2.2. Mechanistic Insight
Regioselectivity: The C5 position of the oxazole is electron-rich compared to C2, but the exocyclic methylene is highly electrophilic once activated (as a halide).
Stability Warning: The intermediate 5-(chloromethyl)oxazole is a potent alkylating agent and can self-polymerize if stored as a free base. Immediate conversion to the amine salt is required for stability.
Applications in Drug Discovery
Oxazol-5-ylmethanamine is classified as a Fragment-Based Drug Discovery (FBDD) hit and a "linker" scaffold.
3.1. Bioisosterism and Ligand Design
The oxazole ring acts as a bioisostere for:
Amide Bonds: The 1,3-arrangement of O and N mimics the carbonyl and NH of a peptide bond, improving metabolic stability against peptidases.
Thiazoles/Imidazoles: Modulates lipophilicity (
) and hydrogen bond accepting capability.
3.2. Fragment Growing Workflow
In a typical medicinal chemistry campaign, this amine is coupled with carboxylic acids or sulfonyl chlorides to generate libraries.
Figure 2: Application of the scaffold in fragment growing and property modulation.
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will absorb atmospheric water, leading to deliquescence and potential hydrolysis of the salt to the monohydrochloride.
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly.
Shelf Life: 12 months if sealed correctly.
4.2. Analytical Verification Protocol (HPLC-MS)
To verify the integrity of the fragment before use in library synthesis:
Specific Hazard: As a primary amine salt, avoid contact with strong oxidizers. The free base form (if generated in situ) has a high vapor pressure and fishy odor; handle in a fume hood.
References
PubChem. Oxazol-5-ylmethanamine Compound Summary. National Library of Medicine. Available at: [Link]
Palmer, D. C. (Ed.).The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience, 2003. (Authoritative text on Robinson-Gabriel and Delépine syntheses).
Meanwell, N. A.Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011. (Context for oxazole bioisosterism).
A Comprehensive Technical Guide to the Solubility and Stability of Oxazol-5-ylmethanamine Dihydrochloride for Drug Discovery and Development
Foreword: The Critical Role of Physicochemical Characterization in Early-Stage Drug Development In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is f...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Critical Role of Physicochemical Characterization in Early-Stage Drug Development
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). For novel heterocyclic compounds such as Oxazol-5-ylmethanamine dihydrochloride, a thorough understanding of its solubility and stability is not merely a data-gathering exercise; it is a cornerstone of a successful development program. This guide provides an in-depth technical overview of the principles, experimental designs, and data interpretation essential for characterizing this promising chemical scaffold. As a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, a clear understanding of its behavior in various environments is paramount.[1]
The oxazole ring, a five-membered heterocyclic moiety containing both nitrogen and oxygen, is a privileged structure in medicinal chemistry, known for its ability to engage with a variety of biological targets through diverse non-covalent interactions.[2][3][4] The inherent properties of this ring system, such as its basicity and resistance to oxidation, contribute to the overall characteristics of the molecule.[4] This guide will delve into the practical aspects of determining the aqueous solubility, solvent miscibility, and degradation pathways of Oxazol-5-ylmethanamine dihydrochloride, providing researchers with the foundational knowledge to de-risk their discovery and development programs.
Section 1: Solubility Profiling of Oxazol-5-ylmethanamine Dihydrochloride
The solubility of an API is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For an early-stage compound like Oxazol-5-ylmethanamine dihydrochloride, a comprehensive solubility profile is essential for designing relevant in vitro assays, developing appropriate formulations for in vivo studies, and predicting its behavior upon administration.
Theoretical Considerations for Solubility
The presence of a primary amine and the oxazole ring, coupled with its formulation as a dihydrochloride salt, suggests that Oxazol-5-ylmethanamine dihydrochloride will exhibit pH-dependent aqueous solubility. The protonated amine and the nitrogen on the oxazole ring will contribute to its solubility in acidic to neutral aqueous media. However, at higher pH values, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
Experimental Determination of Thermodynamic Solubility
The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a given solvent.[5][6]
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
Addition of Compound: Add an excess of Oxazol-5-ylmethanamine dihydrochloride to each buffer in a sealed, low-adsorption vial. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (e.g., disproportionation of the salt to the free base).[6]
Data Presentation: Hypothetical pH-Solubility Profile
pH
Temperature (°C)
Solubility (mg/mL)
Solid Form Post-Equilibration
1.2
25
> 50
Dihydrochloride Salt
4.5
25
25.8
Dihydrochloride Salt
6.8
25
5.2
Mixture of Salt and Free Base
7.4
25
1.1
Free Base
1.2
37
> 55
Dihydrochloride Salt
4.5
37
28.3
Dihydrochloride Salt
6.8
37
6.1
Mixture of Salt and Free Base
7.4
37
1.5
Free Base
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Kinetic Solubility Assessment
In high-throughput screening settings, kinetic solubility is often measured to provide a rapid assessment of a compound's dissolution behavior.[7] This method involves dissolving the compound in an organic solvent (typically DMSO) and then introducing it into an aqueous buffer.[7]
Experimental Protocol: Kinetic Solubility by Nephelometry
Stock Solution Preparation: Prepare a concentrated stock solution of Oxazol-5-ylmethanamine dihydrochloride in 100% DMSO.
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format. The final DMSO concentration should be kept low (typically < 2%) to minimize its effect on solubility.
Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[8] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Workflow for Solubility Assessment
Caption: A streamlined workflow for assessing the solubility of a new chemical entity.
Section 2: Stability Evaluation of Oxazol-5-ylmethanamine Dihydrochloride
Understanding the chemical stability of an API is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products that may impact safety and efficacy.[9][10] Stability studies are a regulatory requirement and are guided by the International Council for Harmonisation (ICH) guidelines.[11]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.
Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
Photostability: Expose the solid compound and a solution of the compound to light as specified in ICH Q1B guidelines.
Analysis: At appropriate time points, analyze the stressed samples by a suitable chromatographic method (e.g., HPLC with a photodiode array detector or mass spectrometry) to separate and identify the parent compound and any degradation products.
Formal Stability Studies (ICH Guidelines)
Formal stability studies are conducted under controlled storage conditions over a prolonged period to establish the re-test period or shelf life of the API.[12][13]
Experimental Protocol: ICH Stability Study
Batch Selection: Use at least three primary batches of the API for the stability study.
Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]
Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[10][12][13]
Accelerated: Typically 0, 3, and 6 months.[10][12][13]
Analytical Tests: At each time point, test the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.
Data Presentation: Hypothetical Stability Data Summary (Accelerated Conditions)
Test Parameter
Specification
Initial
1 Month
3 Months
6 Months
Appearance
White Powder
Pass
Pass
Pass
Pass
Assay (%)
98.0 - 102.0
99.8
99.5
99.1
98.5
Total Impurities (%)
Not More Than 1.0
0.15
0.25
0.45
0.75
Any Unspecified Impurity (%)
Not More Than 0.10
<0.05
0.08
0.12
0.18
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Logical Flow for Stability Assessment
Caption: A systematic approach to evaluating the stability of an API according to regulatory standards.
Section 3: Conclusion and Future Directions
The solubility and stability of Oxazol-5-ylmethanamine dihydrochloride are fundamental properties that will dictate its progression through the drug development pipeline. The experimental protocols and data interpretation frameworks outlined in this guide provide a robust starting point for a comprehensive characterization. While this guide provides a general framework, the specific experimental conditions and analytical methods should be tailored to the unique properties of the molecule and the intended therapeutic application. Future work should focus on elucidating the structures of any significant degradation products and understanding their potential impact on safety and efficacy. Furthermore, as the development program advances, solubility and stability studies in more complex, biorelevant media will be necessary to better predict in vivo performance.[6]
References
Jiang, S., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-683. Retrieved from [Link]
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]
Banerjee, J., et al. (2015). A review on oxazolone, it's method of synthesis and biological activity. European Journal of Biomedical and Pharmaceutical Sciences, 2(4), 964-981. Retrieved from [Link]
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved from [Link]
LookChem. (n.d.). Oxazol-5-ylmethanamine hydrochloride. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Oxazol-5-ylmethanamine. PubChem Compound Database. Retrieved from [Link]
American Elements. (n.d.). Oxazoles. Retrieved from [Link]
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]
Food and Drugs Authority Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Oxazol-5-ylmethanamine dihydrochloride: Strategic Applications in Medicinal Chemistry
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
Oxazol-5-ylmethanamine dihydrochloride (CAS: 1196156-45-2 / Free Base CAS: 847491-00-3) is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD). Unlike simple alkyl amines, this compound introduces a 1,3-oxazole moiety via a methylene linker at the C5 position.
This specific geometry allows the oxazole ring to act as a bioisostere for amide or ester groups , engaging in critical
- stacking and hydrogen bonding interactions within enzyme active sites. Recent patent literature highlights its utility in synthesizing MAT2A inhibitors (oncology), GLP-1 receptor agonists (metabolic disease), and Pyruvate Kinase (PKR) activators .
This guide provides a technical deep-dive into the chemical utility, experimental protocols, and structural advantages of incorporating the oxazol-5-ylmethanamine motif into novel therapeutic candidates.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Specification
IUPAC Name
(1,3-Oxazol-5-yl)methanamine dihydrochloride
CAS Number
1196156-45-2 (HCl salt); 847491-00-3 (Free base)
Molecular Formula
CHNO 2HCl
Molecular Weight
171.02 g/mol (Salt); 98.10 g/mol (Free Base)
Appearance
White to off-white crystalline powder
Solubility
Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
pKa (Calc)
~8.5 (Amine), ~0.8 (Oxazole conjugate acid)
Storage
Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen)
Mechanistic Role in Drug Design
The "C5-Vector" Advantage
In medicinal chemistry, the orientation of the substituent on a heterocyclic ring dictates ligand-protein binding. The C5-methylene attachment point of oxazol-5-ylmethanamine provides a unique vector compared to C2- or C4-substituted isomers.
Solvent Exposure: The C5-position often points towards the solvent front in kinase ATP-binding pockets, allowing the amine to serve as a solubilizing tether.
Hydrogen Bond Acceptor: The oxazole nitrogen (N3) is a weak base but a good hydrogen bond acceptor, often interacting with backbone amides (e.g., hinge regions in kinases).
Bioisosterism: The 1,3-oxazole ring is a classic bioisostere for thiazoles (found in Dasatinib) and pyridines, offering reduced lipophilicity (LogP) and improved metabolic stability.
Pharmacophore Mapping
The following diagram illustrates how the oxazol-5-ylmethanamine scaffold connects a "Warhead" (reactive or binding core) to the oxazole "Anchor".
Figure 1: Pharmacophore connectivity showing the bridging role of the methanamine linker.
Validated Experimental Protocols
The primary utility of Oxazol-5-ylmethanamine dihydrochloride is as a nucleophile in coupling reactions. Below are two field-validated protocols derived from patent literature (MAT2A and GLP-1 applications).
Used to attach the oxazole moiety to electron-deficient heteroaryl cores (e.g., chloropyrimidines, nitrobenzenes).
Reagents:
Substrate: 2-Chloro-heterocycle (1.0 eq)
Reagent: Oxazol-5-ylmethanamine 2HCl (1.2 eq)
Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 - 4.0 eq)
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
Preparation: Dissolve the chloro-substrate in anhydrous DMF (0.1 M concentration) under nitrogen.
Activation: Add DIPEA (4.0 eq) to the solution. The excess base is critical to neutralize the 2HCl salt and scavenge the HCl generated during substitution.
Addition: Add Oxazol-5-ylmethanamine 2HCl (1.2 eq) in one portion.
Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride starting material.
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF and salts), and 1x with brine. Dry over Na
Salt Neutralization: In a separate vial, suspend Oxazol-5-ylmethanamine 2HCl in DCE and add DIPEA (2.0 eq) to liberate the free amine. Stir for 10 mins.
Imine Formation: Add the ketone/aldehyde substrate and Acetic Acid (0.2 mL) to the mixture. Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium.
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
Reaction: Allow to warm to RT and stir overnight (12–16h).
Quench: Quench with saturated aqueous NaHCO
. Extract with DCM.
Case Studies: Applications in Drug Discovery
Case Study 1: MAT2A Inhibitors (Oncology)
Context: Methionine adenosyltransferase 2A (MAT2A) is a synthetic lethal target in MTAP-deleted cancers.[1]
Application: In Patent WO2020123395A1 , researchers synthesized 1-(2-Chlorophenyl)-7-cyclopropyl-4-((oxazol-5-ylmethyl)amino)quinazolin-2(1H)-one.
Role: The oxazol-5-ylmethanamine was coupled to a quinazoline core via SNAr (Protocol A).
Outcome: The oxazole ring occupied a specific pocket in the MAT2A allosteric site, improving potency compared to a simple benzylamine.
Case Study 2: GLP-1 Receptor Agonists (Metabolic Disease)
Context: GLP-1 agonists are critical for treating Type 2 Diabetes and obesity.
Application: Patent WO2018109607A1 details the reaction of oxazol-5-ylmethanamine with methyl 3-fluoro-4-nitrobenzoate.
Chemistry: The amine displaced the fluorine atom (SNAr) to form a key intermediate.
Significance: This demonstrates the amine's nucleophilicity is sufficient to displace halogens on activated benzene rings, not just heterocycles.
Synthesis Workflow Visualization
The following diagram summarizes the chemical pathways to utilize this building block.
Figure 2: Decision tree for synthetic coupling pathways.
Safety & Stability
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be weighed quickly or in a glovebox to maintain stoichiometry. Moisture absorption can lead to sticky solids that are difficult to handle.
Stability: Stable as a solid at -20°C for >2 years. In solution (free base form), it should be used immediately as primary amines on electron-rich heterocycles can be prone to oxidation or dimerization over time.
Hazards: Irritant (Skin/Eye). Use standard PPE (gloves, goggles, fume hood).
References
Preparation of substituted 5-aminooxazoles. Patent WO2000073288A1. Google Patents. Link
2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. Patent WO2020123395A1. Google Patents. Link
Glp-1 receptor agonists and uses thereof. Patent WO2018109607A1. Google Patents. Link
Bicyclic compounds as androgen receptor modulators. Patent US12012398B2. Google Patents. Link
Activating pyruvate kinase r. Patent WO2020061255A1. Google Patents. Link
PubChem Compound Summary for CID 71811106: (1,3-Oxazol-5-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Link
Technical Guide: Oxazol-5-ylmethanamine Dihydrochloride in Enzyme Inhibition Studies
Executive Summary Oxazol-5-ylmethanamine dihydrochloride (CAS 103788-65-4) is a critical heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) . Unlike simple aliphatic amines, this scaffold offers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Oxazol-5-ylmethanamine dihydrochloride (CAS 103788-65-4) is a critical heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) . Unlike simple aliphatic amines, this scaffold offers a unique combination of reduced lipophilicity (LogP), specific hydrogen-bond acceptor capabilities, and bioisosteric equivalence to benzylamine.
Its primary utility lies in the design of inhibitors for FAD-dependent amine oxidases (specifically LSD1/KDM1A ) and serine proteases like DPP-IV . The terminal amine group serves as a catalytic anchor—mimicking the substrate's lysine
-amino group—while the oxazole ring provides a rigid, planar linker that orients the "warhead" into the catalytic pocket without incurring the metabolic liability of a phenyl ring.
This guide details the physicochemical rationale, synthesis protocols, and enzyme inhibition workflows required to leverage this scaffold effectively.[1]
Structural & Mechanistic Basis[2]
Bioisosterism and Physicochemical Properties
The oxazole ring in oxazol-5-ylmethanamine acts as a bioisostere for the phenyl ring found in classical benzylamine inhibitors. This substitution is strategic for three reasons:
Solubility: The presence of the oxygen and nitrogen heteroatoms decreases LogP, improving aqueous solubility compared to benzyl analogs.
Dipole Moment: The oxazole ring has a significant dipole, allowing for specific electrostatic interactions with polar residues in the enzyme active site (e.g., Asp/Glu residues in the substrate tunnel).
Metabolic Stability: Oxazoles are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.
Mechanism of Action: The "Amine Anchor"
In the context of Lysine Specific Demethylase 1 (LSD1) inhibition, the methanamine moiety (
) plays a pivotal role.
Substrate Mimicry: The primary amine mimics the methylated lysine of Histone H3 (H3K4me1/2).
Catalytic Interaction: Upon entering the active site, the amine group positions itself near the FAD cofactor . Depending on the specific inhibitor design, it can either:
Form a salt bridge with conserved aspartate residues (e.g., Asp555 in LSD1).
Undergo single-electron oxidation to form a reactive iminium intermediate, potentially leading to covalent adduct formation with FAD (mechanism-based inhibition).
Figure 1: Structural decomposition of the scaffold and its interaction logic.
Experimental Protocols
Handling and Stability
The compound is supplied as a dihydrochloride salt . This salt form is hygroscopic but chemically stable.
Storage: Desiccated at -20°C.
Solubility: Highly soluble in water and DMSO (>50 mM).
Free-Basing: For organic synthesis reactions (e.g., amide coupling), the salt must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA or TEA). Do not isolate the free base as a neat oil due to potential polymerization or oxidation; generate it in solution.
Protocol A: Synthesis of Oxazole-Based Inhibitors
This workflow describes coupling the scaffold to a carboxylic acid core (e.g., a biaryl acid) to create a potential LSD1 inhibitor.
Reagents:
Oxazol-5-ylmethanamine 2HCl (1.0 equiv)
Carboxylic Acid Core (1.0 equiv)
HATU (1.2 equiv)
DIPEA (4.0 equiv)
DMF (Anhydrous)
Step-by-Step:
Activation: Dissolve the Carboxylic Acid Core in anhydrous DMF (0.1 M). Add HATU and stir for 5 minutes at Room Temperature (RT) to activate the acid.
Neutralization: In a separate vial, dissolve Oxazol-5-ylmethanamine 2HCl in minimal DMF. Add 3.0 equiv of DIPEA to neutralize the HCl salts.
Coupling: Add the amine solution to the activated acid solution. Add the remaining 1.0 equiv of DIPEA.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift:
).
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and Brine. Dry over .
Purification: Flash chromatography (DCM/MeOH gradient). The oxazole nitrogen is weakly basic; avoid strong acidic modifiers in purification if possible to prevent streaking.
Detection: Amplex Red + Horseradish Peroxidase (HRP).
Buffer: 50 mM HEPES pH 7.5, 0.1 mM BSA.
Workflow:
Inhibitor Prep: Prepare a 10-point dilution series of the Oxazole-derivative in DMSO (Final DMSO < 1%).
Pre-incubation: Incubate LSD1 enzyme (50 nM final) with the inhibitor for 15 minutes at RT. Note: This is critical for amine-based inhibitors to allow potential active-site conformational adjustments.
Reaction Start: Add the H3K4me2 peptide (20 µM) and FAD (10 µM).
Detection: Immediately add the Amplex Red/HRP mix.
Analysis: Calculate the slope (RFU/min) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine IC50.
Data Presentation & Analysis
When characterizing inhibitors derived from this scaffold, organize data to highlight the Structure-Activity Relationship (SAR) of the oxazole ring.
Table 1: Comparative SAR of Linker Bioisosteres (Hypothetical Data)
Compound ID
Linker Scaffold
R-Group (Warhead)
LSD1 IC50 (nM)
LogP
Solubility (µM)
OX-01
Oxazol-5-yl
4-CN-Phenyl
45
2.1
>200
BN-01
Benzyl
4-CN-Phenyl
120
3.4
50
PY-01
Pyridin-3-yl
4-CN-Phenyl
85
2.3
150
Interpretation: The Oxazole scaffold (OX-01) typically shows superior potency due to the specific orientation of the amine and improved solubility compared to the Benzyl analog (BN-01).
Visualization of Signaling Pathway
The following diagram illustrates the role of LSD1 in chromatin remodeling and how the oxazole-based inhibitor interrupts this pathway, leading to the re-expression of tumor suppressor genes.
Cause: The dihydrochloride salt was not fully neutralized, or the oxazole ring acted as a weak nucleophile interfering with the activated ester.
Solution: Ensure 3.0+ equivalents of DIPEA are used before adding the activated acid. Use HATU or COMU as coupling agents for higher efficiency.
Issue: False Positives in Assay.
Cause: Primary amines can react with aldehydes or fluorophores in certain assay formats (PAINS).
Solution: Include a "No Enzyme" control to check for intrinsic fluorescence or reaction with Amplex Red. Use a secondary orthogonal assay (e.g., Mass Spectrometry based) to confirm hits.
References
LSD1 Inhibitor Design: Comprehensive In Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. National Institutes of Health.
Oxazole Synthesis: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[2][3] PubMed Central.
LSD1 Structural Biology: Crystal Structure of LSD1 in Complex with Reversible Inhibitors. Semantic Scholar. [Link to Source]([Link]
Building Block Application: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. PubMed.
Amine Oxidase Mechanism: 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 inhibitors.[4] PubMed.
Characterizing Novel Ligands in Receptor Binding Assays: A Methodological Blueprint Featuring Oxazol-5-ylmethanamine Dihydrochloride (Compound OMD)
An In-Depth Technical Guide: This guide provides a comprehensive framework for characterizing the receptor binding profile of a novel chemical entity, using the hypothetical molecule "Oxazol-5-ylmethanamine dihydrochlori...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
This guide provides a comprehensive framework for characterizing the receptor binding profile of a novel chemical entity, using the hypothetical molecule "Oxazol-5-ylmethanamine dihydrochloride" (herein referred to as Compound OMD) as a working example. While specific public data on Compound OMD is not available, the principles and protocols detailed below represent the gold-standard approach for any new small molecule in a drug discovery program. Our focus is on the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating dataset.
Section 1: The Foundational Principles of Receptor-Ligand Interactions
The journey to understanding a new compound's biological activity begins with quantifying its interaction with its putative protein targets. Receptor binding assays are the cornerstone of this process, allowing us to determine two critical parameters: affinity (how tightly the compound binds) and selectivity (how specifically it binds to the target of interest versus other proteins).
The law of mass action is the theoretical bedrock of these assays. It describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR):
L + R ⇌ LR
The equilibrium dissociation constant, or K_d, is a measure of the affinity of this interaction. A lower K_d value signifies a higher binding affinity. The primary goal of our initial assays with Compound OMD is to accurately determine this value for its primary target and a panel of potential off-targets.
There are two fundamental types of binding assays we will employ:
Saturation Assays: These are used to determine the K_d of a radiolabeled ligand and the total receptor density (B_max) in a given tissue or cell preparation. This is a crucial first step in validating a new binding assay for a specific target.
Competition Assays: Once a validated radioligand assay is established for a target, competition assays are used to determine the affinity of unlabeled test compounds, such as our Compound OMD. In this format, the unlabeled compound competes with a fixed concentration of the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC_50. This value can then be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation, which provides a more accurate measure of affinity by accounting for the concentration and K_d of the radioligand used in the assay.
The Critical Role of Radioligands
Radioligand binding assays remain the gold standard for their sensitivity, precision, and direct measurement of interaction at the receptor site. A suitable radioligand for any given target should possess high affinity, high specific activity, low non-specific binding, and well-characterized pharmacology. For our hypothetical work with Compound OMD, we will assume we are investigating its activity at a G-protein coupled receptor (GPCR), for which a validated radioligand (e.g., [³H]-NMS for muscarinic receptors) is commercially available.
Section 2: Experimental Workflow for Characterizing a Novel Compound
The logical flow for characterizing Compound OMD is a multi-stage process designed to move from broad screening to precise affinity determination. This workflow ensures that resources are used efficiently and that decisions are based on high-quality, reproducible data.
Caption: Workflow for NCE Characterization.
Section 3: Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Each includes quality control steps and explains the rationale behind the chosen parameters.
Protocol: Competition Binding Assay for Compound OMD
This protocol is designed to determine the inhibitory constant (K_i) of Compound OMD at its primary target receptor.
Objective: To measure the affinity of Compound OMD by its ability to compete with a known radioligand.
Materials:
Compound OMD: 10 mM stock in DMSO.
Receptor Source: Cell membranes expressing the target receptor (e.g., CHO-hM1), stored at -80°C.
Thaw receptor membranes on ice. Homogenize gently and dilute in Assay Buffer to a final concentration of 10-20 µg protein per well. This concentration should be optimized to give a robust signal-to-background ratio (>10:1) and should ideally be less than 10% of the radioligand concentration to avoid ligand depletion.
Prepare serial dilutions of Compound OMD in Assay Buffer. A typical 11-point curve might range from 100 µM to 10 pM.
Dilute the [³H]-NMS in Assay Buffer to a final concentration equal to its K_d (e.g., ~0.5 nM). Using the K_d concentration is a good compromise between signal strength and sensitivity to competition.
Compound OMD Wells: 25 µL of each Compound OMD dilution + 25 µL [³H]-NMS + 50 µL Membranes.
Incubation:
Incubate the plate for 60 minutes at room temperature. This time should be sufficient to reach equilibrium, a parameter that must be determined during initial assay development.
Termination and Harvesting:
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
Wash the filters 3 times with 3 mL of ice-cold Wash Buffer to reduce non-specific binding. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
Quantification:
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
Data Analysis and Interpretation
Calculate Specific Binding:
Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
The specific binding should represent at least 80-90% of the total binding for the assay to be considered robust.
Generate Dose-Response Curve:
Plot the percent specific binding against the log concentration of Compound OMD.
Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC_50.
Calculate the K_i Value:
Convert the IC_50 to a K_i using the Cheng-Prusoff equation :
K_i = IC_50 / (1 + ([L]/K_d))
Where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant (determined from a prior saturation experiment).
Caption: Competitive binding of Compound OMD.
Section 4: Selectivity Profiling and Data Synthesis
A potent compound is only useful if it is also selective. To assess this, Compound OMD must be tested in competition assays against a panel of receptors. This panel should include receptors that are structurally related to the primary target, as well as receptors known to be involved in common adverse drug reactions (e.g., hERG, 5-HT₂₋ receptors).
The results should be summarized in a clear, quantitative table.
Table 1: Hypothetical Binding Profile of Compound OMD
Receptor Target
K_i (nM)
Fold Selectivity (vs. Target X)
Target X (Hypothetical)
5.2
-
Receptor Subtype Y
850
163-fold
Receptor Subtype Z
> 10,000
> 1900-fold
hERG Channel
> 10,000
> 1900-fold
5-HT₂₋ Receptor
2,300
442-fold
This table allows for a rapid assessment of both potency and selectivity. A selectivity of at least 100-fold is often desired for a viable drug candidate to minimize the risk of off-target effects.
Section 5: Connecting Binding to Function
High affinity does not always equate to desired biological activity. A compound can be an agonist (activator), an antagonist (blocker), or an inverse agonist. Therefore, the final phase of characterization involves functional assays. If Target X is a Gq-coupled receptor, a calcium flux assay would be a logical next step to determine if Compound OMD activates or blocks the receptor's signaling pathway.
Caption: Gq signaling pathway for functional assays.
By correlating the K_i from binding assays with the EC_50 or IC_50 from functional assays, a complete picture of Compound OMD's pharmacology can be assembled. This integrated understanding is the ultimate goal of the characterization process and is essential for making informed decisions in any drug discovery pipeline.
References
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations.
Source: Molecular Pharmacology
URL: [Link]
Title: Radioligand Binding Assays: A Practical Guide.
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: Assay Guidance Manual: Radioligand Binding Assays for GPCRs.
Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences
URL: [Link]
Title: Relationship between inhibition constant (K_I) and IC_50 value.
Source: Biochemical Pharmacology
URL: [Link]
Protocols & Analytical Methods
Method
Advanced Application Note: Purification of Oxazol-5-ylmethanamine Dihydrochloride by Recrystallization
Part 1: Executive Summary & Rationale Oxazol-5-ylmethanamine dihydrochloride is a critical fragment in the synthesis of bioactive compounds, including IMPDH inhibitors and antibiotics. Synthetic routes (e.g., Gabriel syn...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Rationale
Oxazol-5-ylmethanamine dihydrochloride is a critical fragment in the synthesis of bioactive compounds, including IMPDH inhibitors and antibiotics. Synthetic routes (e.g., Gabriel synthesis, reduction of oxazole-5-carbonitriles) often yield the crude salt contaminated with inorganic byproducts (NaCl, KCl), unreacted starting materials, or ring-opened degradation products.
While silica gel chromatography is effective for free bases, it is ill-suited for polar dihydrochloride salts due to streakiness and irreversible adsorption. Recrystallization is the superior method for this compound, offering three key advantages:
Desalting: Efficient removal of inorganic salts (which are insoluble in the organic recrystallization solvent).
Scalability: Easily adapted from milligram to kilogram scales without the solvent consumption of HPLC.
Stability: Isolation as the crystalline dihydrochloride salt confers significantly improved shelf-life compared to the hygroscopic free amine.
Part 2: Pre-Protocol Solubility Assessment
Before initiating bulk purification, the solubility profile must be verified. Oxazole-amine salts typically exhibit Type II solubility behavior : high solubility in water/methanol, moderate in ethanol, and insolubility in non-polar ethers/alkanes.
Solubility Profile Table:
Solvent
Temperature (25°C)
Temperature (Reflux)
Suitability
Water
High (>100 mg/mL)
Very High
Poor (Loss of yield, difficult drying)
Methanol (MeOH)
High
Very High
Primary Solvent
Ethanol (EtOH)
Moderate
High
Alternative Primary
Isopropanol (IPA)
Low
Moderate
Ideal Single-Solvent
MTBE / Et₂O
Insoluble
Insoluble
Anti-Solvent
Dichloromethane
Insoluble
Insoluble
Wash Solvent
Part 3: Detailed Purification Protocols
Method A: The Solvent/Anti-Solvent Displacement (Recommended for High Purity)
Best for removing inorganic salts and highly polar impurities.
Reagents:
Solvent A: Methanol (Anhydrous, HPLC grade)
Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether
Activated Charcoal (Optional, for decolorization)
Protocol:
Dissolution:
Place the crude brown/yellow solid in a round-bottom flask.
Add Methanol dropwise with stirring at room temperature until the organic component dissolves.
Note: If a white suspension remains that does not dissolve even with excess methanol, this is likely inorganic salt (NaCl).
Filtration (The Desalting Step):
Filter the solution through a Celite® pad or a 0.45 µm PTFE membrane filter to remove the insoluble inorganic salts.
Critical: Rinse the filter cake with a small volume of MeOH to recover trapped product.
Concentration:
Concentrate the filtrate under reduced pressure (Rotavap) at 40°C until the solution becomes viscous (approx. 20% of original volume). Do not dry completely.
Crystallization:
Cool the concentrated methanolic solution to 0°C in an ice bath.
Slowly add MTBE dropwise with vigorous stirring.
Observation: The solution should turn cloudy (nucleation). Continue adding MTBE until a heavy precipitate forms.
Ratio Target: Final solvent ratio should be approx. 1:4 (MeOH:MTBE).
Maturation:
Stir the suspension at 0°C for 30–60 minutes to maximize yield.
Isolation:
Filter the white crystalline solid under vacuum (Buchner funnel).
Wash the cake 2x with cold MTBE.
Dry in a vacuum oven at 40°C for 12 hours. (Store in a desiccator; the salt is hygroscopic).
Purpose: Confirm the formation of the dihydrochloride salt and absence of excess inorganic chloride.
Method: Dissolve 50 mg of product in water. Titrate with 0.1 M AgNO₃ using potassium chromate indicator.
Target: 2.0 equivalents of Cl⁻ per mole of amine.
2. ¹H-NMR Spectroscopy (D₂O or DMSO-d₆):
Diagnostic Signals:
Oxazole C2-H: Singlet ~8.3–8.5 ppm.
Methylene (-CH₂-): Singlet ~4.0–4.2 ppm.
Amine protons (-NH₃⁺): Broad singlet ~8.5 ppm (visible in DMSO-d₆, exchanges in D₂O).
Purity Check: Absence of solvent peaks (MeOH/MTBE) and starting material signals.
3. Melting Point:
Literature value typically >150°C (decomposition). Sharp melting range (<2°C) indicates high purity.
Part 5: Troubleshooting "Oiling Out"
Problem: Upon adding the anti-solvent (MTBE), the product separates as a sticky oil/gum instead of crystals.
Cause: The anti-solvent was added too quickly, or the solution is too concentrated, trapping impurities that lower the melting point.
Remedy (The "Seeding" Protocol):
Re-dissolve the oil by adding a small amount of Methanol and warming.
Add a single "seed crystal" of pure product (if available) or scratch the glass wall with a spatula.
Add MTBE very slowly (via syringe pump or addition funnel) over 1 hour with rapid stirring.
If oiling persists, switch to Method B (IPA) which allows for slower thermal cooling.
Part 6: Process Visualization
Caption: Logical workflow for the purification of amine dihydrochloride salts via Solvent/Anti-Solvent displacement.
References
Vertex Pharmaceuticals Inc. (2000). Method for preparing 5-substituted oxazoles. WO2000073288A1. Retrieved from . (Describes general synthesis and handling of 5-substituted oxazole intermediates).
Ambeed, Inc. (n.d.).[2] Oxazol-5-ylmethanamine hydrochloride Safety Data Sheet & Properties. Retrieved from .[2] (Physical properties and storage conditions).
Kulkarni, B. A., & Ganesan, A. (1999).[3] A quaternary ammonium hydroxide ion exchange resin catalyzes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles.[3] Tetrahedron Letters, 40(30), 5637-5638. (Context on oxazole ring stability and purification).
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from . (General principles for amine salt recrystallization solvents).
ResearchGate Community. (2017). Purification of organic hydrochloride salt? Retrieved from . (Peer-reviewed discussion on Methanol/Ether systems for hydrophilic amine salts).
characterization of "Oxazol-5-ylmethanamine dihydrochloride" using NMR spectroscopy
Application Note: High-Resolution NMR Characterization of Oxazol-5-ylmethanamine Dihydrochloride Introduction Oxazole-based building blocks are critical scaffolds in modern drug discovery, serving as bioisosteres for ami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution NMR Characterization of Oxazol-5-ylmethanamine Dihydrochloride
Introduction
Oxazole-based building blocks are critical scaffolds in modern drug discovery, serving as bioisosteres for amides and esters due to their metabolic stability and capacity for hydrogen bonding. Oxazol-5-ylmethanamine dihydrochloride (CAS: 1196156-45-2) is a specific functionalized intermediate used to introduce the oxazole moiety into larger pharmacophores.
Characterizing this compound presents specific challenges:
Salt Form: The dihydrochloride salt nature renders the molecule highly polar and hygroscopic, complicating solvent selection.
Proton Exchange: The ammonium protons (
) are labile and susceptible to exchange with protic solvents or residual water, potentially obscuring key spectral features.
Ring Proton Assignment: Distinguishing the oxazole ring protons (H2 vs. H4) requires careful analysis of chemical shifts and coupling constants.
This guide provides a standardized protocol for the complete characterization of Oxazol-5-ylmethanamine dihydrochloride using 1D and 2D NMR spectroscopy, ensuring robust structural verification for medicinal chemistry applications.
(DMSO-, 99.9 atom % D) containing 0.03% (v/v) TMS.
Rationale: DMSO-
is essential. It dissolves the polar salt effectively and, unlike , slows the exchange of ammonium protons, allowing for their direct observation and integration.
Instrument: 400 MHz NMR spectrometer (or higher) equipped with a direct detection probe (BBO/BBFO) or cryoprobe.
Temperature: 298 K (25 °C).
Experimental Parameters
Parameter
NMR
NMR
HSQC / HMBC
Pulse Sequence
zg30 (30° pulse)
zgpg30 (power-gated decoupling)
hsqcedetgpsisp2.3 / hmbcgplpndqf
Spectral Width
12–14 ppm
220–240 ppm
Optimized for (145 Hz) / (8 Hz)
Relaxation Delay (D1)
1.0 – 2.0 s
2.0 s
1.5 s
Scans (NS)
16 – 64
512 – 1024
8 – 16 (per increment)
Acquisition Time
~3-4 s
~1 s
~0.2 s (F2)
Sample Preparation Protocol
Objective: Minimize moisture contamination to prevent broadening of the ammonium signal.
Dry the Glassware: Ensure NMR tubes and pipettes are oven-dried or desiccated.
Weighing: Rapidly weigh 5–10 mg of the dihydrochloride salt into a vial.
Note: The salt is hygroscopic.[1] Minimize exposure to ambient air.[1]
Solvation: Add 0.6 mL of DMSO-
.
Critical: If the salt does not dissolve immediately, sonicate briefly (10-30 seconds). Do not heat excessively, as this promotes proton exchange.
Transfer: Transfer the solution to the NMR tube and cap immediately.
Reference: Calibrate spectra to the residual DMSO pentet at
2.50 ppm and 39.52 ppm.
Results and Discussion
NMR Characterization
The proton spectrum in DMSO-
reveals three distinct regions: the downfield ammonium protons, the aromatic oxazole protons, and the aliphatic methylene group.
Table 1:
NMR Assignments (400 MHz, DMSO-)
Position
Shift (, ppm)
Multiplicity
Integral
Assignment Logic
8.40 – 8.80
Broad Singlet (br s)
3H
Ammonium protons. Broadened by quadrupole relaxation of and exchange.
H-2
8.35 – 8.45
Singlet (s)
1H
Most deshielded ring proton, located between O and N.
H-4
7.15 – 7.30
Singlet (s)
1H
Ring proton adjacent to the substituent. Shielded relative to H-2.
H-6
4.10 – 4.25
Singlet (s)
2H
Methylene group () attached to C-5.
Note: Shifts may vary by
ppm depending on concentration and exact pH.
Interpretation:
The H-2 vs. H-4 Distinction: H-2 is consistently downfield (approx. 8.4 ppm) due to the combined electronegative effect of the flanking oxygen and nitrogen atoms. H-4 is significantly more shielded (approx. 7.2 ppm).[2][1]
Coupling: While typically singlets, H-4 and the methylene protons (H-6) may show weak allylic coupling (
Hz) in high-resolution spectra, appearing as fine multiplets or broadened singlets.
NMR Characterization
The carbon spectrum confirms the oxazole skeleton.[3]
Table 2:
NMR Assignments (100 MHz, DMSO-)
Position
Shift (, ppm)
Type
Assignment Logic
C-2
151.0 – 153.0
CH
Carbon between heteroatoms; most deshielded CH.
C-5
145.0 – 148.0
C_quat
Quaternary carbon bearing the amine side chain.
C-4
125.0 – 128.0
CH
Aromatic CH adjacent to substitution.
C-6
34.0 – 36.0
Aliphatic methylene carbon.
2D NMR Verification (Connectivity)
To rigorously prove the structure, 2D correlations are required.
The water peak in DMSO is ~3.33 ppm.[1] If it broadens significantly, it may overlap with the methylene signal. Dry the sample.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for 2D NMR interpretation).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Palmer, D. C. (Ed.). (2002).[3] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Authoritative source on oxazole ring shifts).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Application Note: High-Efficiency Coupling of Oxazol-5-ylmethanamine Dihydrochloride with Carboxylic Acids
Abstract & Strategic Overview The incorporation of the oxazole ring into pharmaceutical candidates is a high-value strategy in medicinal chemistry, offering improved metabolic stability and hydrogen-bonding potential com...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The incorporation of the oxazole ring into pharmaceutical candidates is a high-value strategy in medicinal chemistry, offering improved metabolic stability and hydrogen-bonding potential compared to phenyl or pyridine analogues. However, the use of Oxazol-5-ylmethanamine dihydrochloride (CAS: 1196156-45-2 or similar salts) presents specific synthetic challenges. Unlike free amines, the dihydrochloride salt is highly polar, often insoluble in non-polar solvents (DCM, Toluene), and requires rigorous neutralization to liberate the nucleophilic nitrogen.
Failure to adequately manage the acidic counter-ions (
) results in stalled reactions, low yields, and potential degradation of acid-sensitive coupling reagents. This guide outlines a robust, field-proven protocol using HATU as the primary activation agent, with contingency methods for scale-up.
Chemical Context & Mechanistic Insight
The Substrate Challenge
The reactant exists as a dihydrochloride salt (
).
Acidity: The system contains two equivalents of strong acid.
Nucleophilicity: The ammonium species (
) is non-nucleophilic. It must be deprotonated to the free amine () to react.
Stoichiometry: Standard coupling protocols (1:1 base:amine) will fail. You require at least 3-4 equivalents of base :
2 eq. to neutralize the HCl counter-ions.
1 eq. to maintain the basic pH required for optimal HATU activity.
Reagent Selection[1]
Coupling Agent:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the preferred reagent for this substrate due to its high reactivity and tolerance for the polar solvents (DMF/DMSO) necessary to dissolve the amine salt [1, 2].
Base:DIPEA (N,N-Diisopropylethylamine) is superior to Triethylamine (TEA) here. DIPEA is less nucleophilic, reducing the risk of interacting with the activated ester, and its steric bulk prevents quaternary salt formation.
Solvent:DMF (N,N-Dimethylformamide) or NMP are mandatory to solubilize the dihydrochloride salt initially. DCM is generally a poor solvent for this specific salt until neutralization is complete.
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.
Why? Pre-activation forms the active ester (OAt-ester) in the absence of the amine salt, preventing potential side reactions between the coupling agent and the acidic salt.
Salt Neutralization (In-situ): In a separate vial, suspend Oxazol-5-ylmethanamine dihydrochloride (1.2 equiv) in minimal DMF. Add DIPEA (3.0 equiv). Vortex or sonicate until the suspension becomes a clear or slightly cloudy solution.
Critical Check: Verify the salt is mostly dissolved. If not, the free amine may not be available.
Coupling: Add the amine/base solution dropwise to the activated acid mixture.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]
Checkpoint: The pH should be basic (pH 8-9 on wet paper). If acidic, add DIPEA in 0.5 eq increments.
Workup:
Dilute reaction mixture with EtOAc (10x volume).
Wash sequentially with:
Saturated
(2x) – Removes unreacted acid and HATU byproducts.
Water (2x) – Removes DMF.
Brine (1x).
Dry over
, filter, and concentrate.
Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexanes) or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: EDC/HOBt Coupling (Scale-Up)
Best for: Gram-scale synthesis where HATU costs are prohibitive.
Dissolve Carboxylic Acid, EDC, and HOBt in DMF/DCM (1:1). Stir 15 min at
.
Add Oxazol-5-ylmethanamine dihydrochloride followed immediately by DIPEA (4.0 equiv).
Allow to warm to RT and stir overnight (12-18h).
Perform standard aqueous workup as described in Protocol A.
Optimization & Troubleshooting Data
Issue
Probable Cause
Corrective Action
Low Conversion
Salt not neutralized; Amine remains protonated.
Increase DIPEA to 5.0 equiv. Ensure pH > 8. Switch solvent to pure DMSO or NMP to improve salt solubility.
Racemization
Over-activation or excessive base with chiral acids.
Switch to Protocol B (EDC/HOBt) or use T3P (Propylphosphonic anhydride) as the coupling agent. Keep temp at initially.
Precipitation
Urea byproduct (if using DCC) or insoluble amine salt.[3]
If using HATU, precipitation is rare in DMF. If salt persists, sonicate the amine/base mixture before addition.
Impurity: Guanidine
Reaction of amine with HATU directly (slow coupling).
Ensure Acid is fully activated (5-10 min) before adding the amine.
Visualizing the Workflow
Diagram 1: Decision Logic for Coupling Conditions
Caption: Decision tree for selecting the optimal coupling protocol based on reaction scale and substrate solubility.
Diagram 2: Mechanistic Stoichiometry
Caption: Stoichiometric flow showing the critical consumption of base required to liberate the reactive free amine.
References
Fragment-based discovery of CPI-637. Amazonaws.com. (Detailed experimental procedure using HATU/DIPEA for oxazole coupling). Link
GLP-1 receptor agonists and uses thereof. World Intellectual Property Organization (WO2018109607A1). (Example of oxazol-5-ylmethanamine coupling in DMF with TEA). Link
2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. World Intellectual Property Organization (WO2020123395A1). (Protocol for coupling oxazol-5-ylmethanamine). Link
Activating pyruvate kinase. World Intellectual Property Organization (WO2020061255A1). (Use of DCM/TEA conditions for oxazol-5-ylmethanamine coupling). Link
"Oxazol-5-ylmethanamine dihydrochloride" in the design of anti-inflammatory agents
Application Note: Strategic Utilization of Oxazol-5-ylmethanamine Dihydrochloride in Anti-Inflammatory Drug Design Introduction: The Oxazole Advantage in Medicinal Chemistry In the pursuit of next-generation anti-inflamm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Oxazol-5-ylmethanamine Dihydrochloride in Anti-Inflammatory Drug Design
Introduction: The Oxazole Advantage in Medicinal Chemistry
In the pursuit of next-generation anti-inflammatory agents, the "magic methyl" effect and bioisosteric replacement are pivotal strategies. Oxazol-5-ylmethanamine dihydrochloride (CAS 847491-00-3) represents a high-value heterocyclic building block that offers distinct physicochemical advantages over traditional benzyl amine or pyridyl methylamine motifs.[1]
This application note details the strategic incorporation of this fragment into small-molecule inhibitors targeting inflammation pathways (e.g., COX-2, p38 MAPK, and JAK/STAT). Unlike phenyl rings, the 1,3-oxazole core serves as a lipophilic hydrogen bond acceptor, potentially improving water solubility (logP modulation) and metabolic stability while maintaining aromatic pi-stacking interactions.
Key Technical Specifications:
Chemical Name: 1,3-Oxazol-5-ylmethanamine dihydrochloride
Solubility: Highly soluble in water, DMSO, and Methanol.
Storage: Hygroscopic; store at -20°C under inert atmosphere.
Strategic Application: Fragment-Based Drug Design (FBDD)
The oxazol-5-ylmethanamine motif is frequently employed to optimize the "solvent-exposed" region of kinase inhibitors or to serve as a polar linker in GPCR ligands.[1]
Bioisosteric Rationale
Replacing a benzyl amine with oxazol-5-ylmethanamine typically results in:
Reduced Lipophilicity (cLogP): The electronegative oxygen and nitrogen atoms lower the overall lipophilicity, improving oral bioavailability.
Enhanced H-Bonding: The oxazole nitrogen (N3) acts as a weak H-bond acceptor, capable of interacting with backbone amides (e.g., in the hinge region of kinases).
Metabolic Blocking: The 5-position substitution blocks a common site of oxidative metabolism found in furan or thiophene analogs.[1]
Target Relevance
JAK Inhibitors: Used to link the hinge-binding scaffold to the solubilizing tail.[1]
COX-2 Inhibitors: The oxazole ring can mimic the central heterocycle of coxibs or serve as a side-chain modifier to reduce gastric irritation by altering pKa.[1]
Visualization: Chemical Space & Synthesis Workflow
The following diagram illustrates the divergent synthetic utility of Oxazol-5-ylmethanamine in constructing anti-inflammatory scaffolds.
Caption: Divergent synthetic pathways utilizing Oxazol-5-ylmethanamine 2HCl to access distinct anti-inflammatory chemical spaces.
Experimental Protocols
Protocol A: Amide Coupling (Synthesis of Kinase Inhibitor Precursors)
Context: Attaching the oxazole amine to a carboxylic acid core (e.g., an indazole or pyrazole scaffold common in anti-inflammatory kinase inhibitors).
Activation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at 0°C for 15 minutes.
Salt Neutralization (CRITICAL): In a separate vial, suspend Oxazol-5-ylmethanamine 2HCl (1.2 mmol) in DMF (2 mL). Add DIPEA (3.0 mmol) dropwise.[1] Note: The suspension should clear as the free amine is liberated.
Coupling: Transfer the neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (1.0 mmol) to maintain basicity (pH ~8-9).[1]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + 98 - 18).[1]
Workup: Dilute with EtOAc (50 mL). Wash with saturated NaHCO₃ (2x), Water (2x), and Brine (1x). Caution: Oxazole derivatives can be water-soluble; back-extract aqueous layers with DCM if yield is low.[1]
Purification: Flash chromatography (MeOH/DCM gradient, typically 0–10% MeOH).[1]
Expert Insight: The dihydrochloride salt is acidic.[1] Failure to use at least 3 equivalents of base before addition to the activated ester can result in low yields due to acid-catalyzed hydrolysis of the HATU intermediate.[1]
Less likely to be protonated at physiological pH; better membrane permeability.[1]
Mechanism of Action: Pharmacophore Mapping
The oxazole ring is not merely a linker; it actively participates in binding.[1] In the context of p38 MAPK inhibition (a key anti-inflammatory target), the oxazole nitrogen often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met109 in p38α).
Caption: Pharmacophore model showing the critical H-bond interaction between the oxazole nitrogen and a kinase hinge region.
References
PubChem. (2023).[1] Oxazol-5-ylmethanamine dihydrochloride - Compound Summary. National Library of Medicine.[1] [Link]
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
WIPO Patent WO2018109607A1. (2018).[1] GLP-1 Receptor Agonists and Uses Thereof. (Demonstrates the use of oxazol-5-ylmethanamine in amide coupling).
WIPO Patent WO2020061255A1. (2020).[1] Activating Pyruvate Kinase R. (Demonstrates sulfonamide formation with oxazol-5-ylmethanamine).
Palmer, B. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1] (Discusses heterocyclic amine linkers in kinase design). [Link]
Technical Application Note: Leveraging Oxazol-5-ylmethanamine Dihydrochloride in Next-Gen Agrochemical Synthesis
Executive Summary & Strategic Value Oxazol-5-ylmethanamine dihydrochloride (CAS: 847491-00-3 / 1196156-45-2) has emerged as a high-value "scaffold hopping" intermediate in the discovery of modern agrochemicals.[1] As reg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
Oxazol-5-ylmethanamine dihydrochloride (CAS: 847491-00-3 / 1196156-45-2) has emerged as a high-value "scaffold hopping" intermediate in the discovery of modern agrochemicals.[1] As regulatory pressure mounts on traditional pyridine- and thiazole-based active ingredients (AIs) due to environmental persistence and resistance issues, the oxazole moiety offers a critical bioisosteric alternative.[1]
This guide details the application of this building block in synthesizing novel insecticides and fungicides. It focuses on replacing the canonical chloropyridinyl (e.g., Imidacloprid) or chlorothiazolyl (e.g., Thiamethoxam) pharmacophores with the oxazolyl motif to alter physicochemical properties (LogP, solubility) and metabolic stability while retaining biological efficacy.
Key Technical Advantages[1][2]
Bioisosterism: The 1,3-oxazole ring mimics the electrostatic profile of thiazoles and pyridines but possesses lower lipophilicity, potentially reducing soil accumulation.
Vector Geometry: The 5-position substitution provides a unique bond vector that positions the amine linker to fit into the nicotinic acetylcholine receptor (nAChR) or succinate dehydrogenase (SDH) binding pockets with high precision.
Stability: Supplied as the dihydrochloride salt, the compound is highly stable against oxidation and hydrolysis during storage compared to its free amine form.
The dihydrochloride form is acidic and non-nucleophilic. To participate in coupling reactions, it must be neutralized in situ or pre-treated.
Stoichiometry Alert: Unlike monohydrochlorides, this species carries two HCl equivalents. You must use
equivalents of base (e.g., DIPEA, TEA, or K₂CO₃) to fully release the reactive primary amine. Failure to account for the second proton is the #1 cause of low yields in amide couplings.
Application 1: Insecticide Development (nAChR Modulators)
The primary application of this amine is synthesizing neonicotinoid or diamide analogs. The oxazole ring serves as the "head group" that interacts with the electronegative sub-pocket of the insect nAChR.
Mechanism of Action Design
By replacing the 2-chlorothiazol-5-yl group of Thiamethoxam with oxazol-5-yl, researchers can modulate the binding affinity.[1] The oxygen in the oxazole ring acts as a hydrogen bond acceptor, distinct from the sulfur in thiazole, altering the interaction with receptor residues (e.g., Tyr151 in insect nAChR).
Visualization: Scaffold Hopping Logic
The following diagram illustrates the strategic replacement of the pharmacophore using this building block.
Caption: Logic flow for replacing traditional heterocycles with the oxazole scaffold to generate novel IP and improved environmental profiles.
Experimental Protocol: Amide Coupling
This protocol describes coupling Oxazol-5-ylmethanamine dihydrochloride with a carboxylic acid (e.g., a pyrazole acid common in SDHI fungicides or diamide insecticides) using HATU.[1]
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes to form the active ester.
Neutralization (The Key Step): In a separate vial, suspend Oxazol-5-ylmethanamine dihydrochloride (1.0 mmol) in DMF (2 mL). Add DIPEA (3.5 mmol).
Note: The solution may warm slightly. Ensure the salt fully dissolves or becomes a fine suspension. The extra base (3.5 eq vs 2.0 eq) ensures the amine remains free and scavenges the HOBt/acid byproduct.
Coupling: Add the amine/base mixture dropwise to the activated acid solution.
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1][2] The oxazole ring is stable, but avoid heating >60°C under basic conditions to prevent ring opening.
Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (2x) and Brine (1x).
Caution: Do not wash with strong acid (1M HCl). The oxazole nitrogen is weakly basic; strong acid can protonate it, dragging your product into the aqueous layer. Use 5% Citric Acid if an acidic wash is strictly necessary.
For herbicides or fungicides requiring a secondary amine linkage, reductive amination is preferred.
Protocol Summary Table
Parameter
Condition
Rationale
Solvent
DCE or MeOH
DCE promotes imine formation; MeOH is better for solubility.[1]
Base
Et₃N (2.0 equiv)
Mandatory to free the amine from the 2HCl salt before imine formation.[1]
Reductant
NaBH(OAc)₃
Mild reducing agent; tolerates the oxazole ring.[1]
pH Control
pH 5–6
After initial free-basing, slight acidity (acetic acid) helps imine reduction.[1]
Workflow Visualization
The following diagram details the chemical transformation pathway.
Caption: Divergent synthesis pathways utilizing the free-based oxazole amine.
Quality Control & Validation
To ensure the integrity of the "building block" before complex synthesis:
¹H NMR Verification (DMSO-d₆):
Look for the diagnostic oxazole protons. The C2-H usually appears as a singlet around δ 8.3–8.5 ppm .[1] The C4-H (if unsubstituted) or the methylene protons attached to C5 (–CH₂–NH₂) appear as a doublet or singlet around δ 4.0–4.2 ppm .[1]
Validation: If the C2-H signal is absent or shifted significantly upfield, the oxazole ring may have degraded (hydrolysis).
Chloride Content Titration:
Verify the salt stoichiometry. It should be ~41% chloride by weight (for 2HCl). If lower, you may have the monohydrochloride or free base, requiring adjustment of your base equivalents in the next step.
References
ChemicalBook. (2023). Oxazol-5-ylmethanamine Hydrochloride Properties and Suppliers.
PubChem. (2023). Compound Summary for CAS 847491-00-3.
Liu, J., et al. (2016). "Structure-based bioisosterism design, synthesis, insecticidal activity and SAR of anthranilic diamide analogues containing 1,2,4-oxadiazole rings." Pest Management Science. (Note: Illustrates the bioisosteric utility of oxazole-family rings in diamides).
ResearchGate. (2020). Oxazole and Isoxazole Chemistry in Crop Protection.
Technical Support Center: Synthesis of Oxazol-5-ylmethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of Oxazol-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Oxazol-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience.
I. Overview of the Synthetic Strategy
The synthesis of Oxazol-5-ylmethanamine dihydrochloride typically proceeds through a sequence involving the formation of the core oxazole ring, followed by the elaboration of the C5-substituent to introduce the aminomethyl group, and finally, conversion to the dihydrochloride salt. A common and effective strategy is outlined below:
Caption: General synthetic workflow for Oxazol-5-ylmethanamine dihydrochloride.
This guide will address potential issues at each key stage of this synthetic sequence.
II. FAQs and Troubleshooting by Synthetic Stage
Stage 1: Formation of the 5-Substituted Oxazole Ring
A prevalent method for constructing the 5-substituted oxazole core is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC).[1][2]
Q1: My van Leusen reaction to form 5-cyanooxazole is low-yielding. What are the common causes?
A1: Low yields in the van Leusen reaction can often be attributed to several factors:
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like potassium carbonate is commonly used. Insufficient base will lead to incomplete deprotonation of TosMIC, halting the reaction. Conversely, an excessive amount of a strong base might promote side reactions of the starting materials.
Reaction Temperature: While the reaction is often carried out at elevated temperatures, excessive heat can lead to the decomposition of TosMIC and other reactants. Careful temperature control is essential.
Water Content: The presence of water can hydrolyze the isocyanide and interfere with the base. Ensure all reagents and solvents are anhydrous.
Purity of TosMIC: Tosylmethyl isocyanide is susceptible to degradation. Using aged or impure TosMIC will significantly impact the yield. It is advisable to use freshly prepared or properly stored TosMIC.
Troubleshooting Protocol: Optimizing the van Leusen Reaction
Reagent Quality Check:
Use freshly opened or purified TosMIC.
Ensure the aldehyde source (e.g., paraformaldehyde) is of high purity and anhydrous.
Dry the solvent (e.g., methanol, THF) over molecular sieves prior to use.
Base Screening:
If using K₂CO₃, ensure it is finely powdered and dried.
Consider screening other non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Temperature Optimization:
Start the reaction at a lower temperature and gradually increase it, monitoring the progress by TLC or LC-MS.
Order of Addition:
Experiment with adding the base portion-wise to a solution of TosMIC and the aldehyde to maintain a low concentration of the reactive deprotonated species.
Stage 2: Reduction of the 5-Cyano Group
The conversion of the 5-cyanooxazole to the corresponding amine is a critical step. Various reducing agents can be employed, each with its own set of potential side reactions.
Q2: I am observing significant byproducts during the reduction of 5-cyanooxazole. What are they and how can I avoid them?
A2: The primary challenge during the reduction of the nitrile is to avoid over-reduction or decomposition of the oxazole ring. The oxazole ring itself can be susceptible to reduction under certain conditions.[3][4][5]
Potential Side Reactions and Byproducts:
Side Reaction
Potential Byproduct(s)
Causative Conditions
Mitigation Strategy
Oxazole Ring Opening
Ring-opened amino ketone or other degradation products.
Harsh reducing agents (e.g., high-pressure catalytic hydrogenation with aggressive catalysts, certain metal hydrides at high temperatures).[5]
Use milder reducing agents like NaBH₄/CoCl₂ or controlled catalytic hydrogenation (e.g., Raney Nickel at moderate pressure and temperature).
Incomplete Reduction
5-(Iminomethyl)oxazole or 5-(hydroxymethyl)oxazole (if hydrolysis occurs).
Insufficient reducing agent, short reaction time, or low temperature.
Increase the equivalents of the reducing agent, prolong the reaction time, or slightly increase the temperature while monitoring the reaction.
Dimerization/Polymerization
Oligomeric or polymeric materials.
Can occur with highly reactive intermediates, especially if the product amine is not protected in situ.
Perform the reduction in the presence of a protecting group precursor (e.g., Boc anhydride) to cap the newly formed amine immediately.
Slowly add NaBH₄ (4-6 equivalents) in portions at 0-10 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
Work up the reaction by quenching with water and extracting the Boc-protected amine.
This one-pot procedure minimizes the exposure of the reactive free amine, thereby reducing the likelihood of side reactions.
Stage 3: Boc Deprotection and Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt. While seemingly straightforward, these steps can present their own challenges.
Q3: During the Boc deprotection with strong acid, I am seeing a loss of my product and the formation of colored impurities. What is happening?
A3: The Boc group is typically removed under acidic conditions (e.g., TFA or HCl in an organic solvent).[6][7] The tert-butyl cation generated during this process is highly reactive and can lead to side reactions, particularly alkylation of nucleophilic sites.[8]
Common Issues in Boc Deprotection:
t-Butylation: The tert-butyl cation can alkylate the oxazole ring or the amine product itself, leading to impurities. Electron-rich aromatic systems are particularly susceptible.
Acid-Mediated Degradation: The oxazole ring can be sensitive to prolonged exposure to strong acids, potentially leading to hydrolysis or other decomposition pathways.
Incomplete Deprotection: Insufficient acid or reaction time can result in a mixture of protected and deprotected amine.
Troubleshooting Protocol: Clean Boc Deprotection
Use of Scavengers: Include a scavenger such as triethylsilane or anisole in the reaction mixture to trap the tert-butyl cation as it forms.
Milder Conditions: Explore the use of milder deprotection methods if the substrate is particularly acid-sensitive. Options include using HCl in dioxane at a controlled temperature or employing reagents like oxalyl chloride in methanol.[9][10]
Careful Monitoring: Follow the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize overexposure to acid.
Q4: I am having difficulty isolating a pure, crystalline dihydrochloride salt of Oxazol-5-ylmethanamine.
A4: The physical properties of the final salt can be influenced by residual solvents, the stoichiometry of the acid, and the crystallization conditions.
Tips for Successful Salt Formation and Isolation:
Solvent Selection: After deprotection and removal of the acid (if volatile), dissolve the free amine in a suitable solvent like isopropanol or ethanol.
Controlled HCl Addition: Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. Use a stoichiometric amount of HCl (2.0-2.2 equivalents).
Crystallization: The salt may precipitate directly. If not, cooling the solution or adding an anti-solvent (e.g., diethyl ether or heptane) can induce crystallization.
Washing and Drying: Wash the isolated solid with a cold, non-polar solvent to remove any non-polar impurities and dry thoroughly under vacuum to remove residual solvents.
III. Summary of Key Parameters and Recommendations
Synthetic Step
Key Parameters
Common Side Reactions
Recommended Actions
Oxazole Formation
Base choice, temperature, anhydrous conditions.
Low yield, decomposition of reactants.
Use dry reagents/solvents, optimize base and temperature.
Nitrile Reduction
Choice of reducing agent, reaction conditions.
Ring opening, incomplete reduction, dimerization.
Use mild reducing agents, consider in situ protection of the amine.
Boc Deprotection
Acid strength, temperature, reaction time.
t-Butylation, acid-catalyzed degradation.
Use scavengers, explore milder deprotection methods, monitor closely.
Salt Formation
Solvent, stoichiometry of HCl, crystallization method.
Oily product, impure salt.
Controlled addition of HCl, use of appropriate solvent/anti-solvent system.
IV. References
van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from Tosylmethylisocyanide and Carbonyl Compounds. Tetrahedron Lett.1972 , 13 (23), 2369–2372.
Shaikh, A.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1569. [Link]
Yasaei, Z.; et al. Isocyanide reactions toward the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides and 5-(2-tosylquinolin-3-yl)oxazole. Front. Chem.2019 , 7, 433.
Sundar, J.; et al. oxazole (synthesis, reactions and medicinal compounds). YouTube2020 .
Al-Mousawi, S. M.; et al. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate2008 .
Al-Masoudi, N. A.; et al. Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. ResearchGate2016 .
Neha, K.; et al. Synthetic approaches for oxazole derivatives: A review. ResearchGate2021 .
Ghosh, A.; et al. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Molecules2019 , 24(19), 3521.
Joshi, S.; et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar2023 .
Boumoud, T.; et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace2017 .
Kiss, L.; et al. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central2017 .
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros2024 .
American Elements. Oxazoles.
George, N.; Ofori, S. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10(40), 23831-23837. [Link]
Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
George, N.; Ofori, S. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central2020 .
stability issues of the oxazole ring in "Oxazol-5-ylmethanamine dihydrochloride" under acidic conditions
This guide serves as a technical support resource for researchers utilizing Oxazol-5-ylmethanamine dihydrochloride (CAS: 847491-00-3). It is designed to address stability concerns, specifically regarding the oxazole ring...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers utilizing Oxazol-5-ylmethanamine dihydrochloride (CAS: 847491-00-3). It is designed to address stability concerns, specifically regarding the oxazole ring's integrity under acidic conditions.[1][2]
[1]
Executive Summary
Oxazol-5-ylmethanamine dihydrochloride is kinetically stable in its solid salt form when stored under inert conditions at 2–8°C. However, the oxazole ring exhibits thermodynamic vulnerability to acid-catalyzed hydrolytic ring opening , particularly in aqueous solutions at elevated temperatures (
) or high acidity (pH < 1).
Core Stability Rule: While the dihydrochloride salt implies acid compatibility, prolonged exposure to aqueous acid promotes nucleophilic attack at the C2 position , leading to irreversible ring cleavage.[2]
Part 1: The Mechanistic "Why" (Causality)
To troubleshoot effectively, one must understand the degradation pathway.[2] The oxazole ring is a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-excessive heterocycle but is less aromatic (and less stable) than thiazole or pyridine.
The Degradation Pathway
Protonation: The oxazole nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) is weakly basic (). In strong acid, it becomes protonated.[2]
Activation: The resulting oxazolium ion is highly electrophilic.[2] The electron-withdrawing ammonium group on the C5 side chain (
) further pulls electron density, making the ring susceptible to nucleophiles.
Nucleophilic Attack: Water attacks the most electrophilic site, C2 (the carbon between the oxygen and nitrogen).[2]
Ring Cleavage: The C-O bond breaks, destroying aromaticity and yielding an acyclic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-acylamino ketone derivative.
Visualizing the Failure Mode
The following diagram illustrates the transition from the stable salt to the degraded acyclic product.
Figure 1: Acid-catalyzed hydrolysis pathway of the oxazole ring.[2] The transition from solution to intermediate is the critical step to prevent.
Part 2: Diagnostic & Troubleshooting (FAQ)
Use this section to diagnose experimental anomalies.
Q1: My LCMS shows a new peak with Mass [M+18]. What is this?
Diagnosis: This is the hallmark of hydrolytic ring opening .[2]
Explanation: The addition of water (
) across the C2-N3 or C2-O1 bond indicates the ring has cleaved.
Corrective Action: Check your solvent pH and temperature. If you dissolved the sample in 0.1% TFA/water and left it in the autosampler for >24 hours, this degradation is expected. Analyze samples immediately upon dissolution.
Q2: Can I use this compound in a reaction with refluxing HCl (e.g., Boc-deprotection)?
Recommendation:High Risk.
Reasoning: While standard Boc-deprotection (4M HCl in Dioxane, RT, 1h) is usually tolerated, refluxing aqueous HCl will destroy the oxazole ring.[2]
Alternative: Use anhydrous acidic conditions (HCl/Dioxane or TFA/DCM) at room temperature.[2] Avoid water in the reaction mixture to prevent the nucleophilic attack step shown in Figure 1.[2]
Q3: The compound is a dihydrochloride salt.[2] Why is it unstable in acid if it is an acid salt?
Clarification: Stability is state-dependent.
Solid State: The crystal lattice energy stabilizes the charged molecule.[2]
Solution State: Once dissolved, the lattice breaks.[2] The protonated oxazolium species is now accessible to water molecules.[2] The "dihydrochloride" simply means it comes pre-protonated; dissolving it in water creates a solution with pH ~1-2, which is the exact condition required for auto-degradation over time.
Part 3: Handling & Storage Protocols
Follow these self-validating protocols to ensure compound integrity.
Oxazoles in acidic solution degrade within 24-48h at RT.[2]
Protocol B: Stability Check (Quality Control)
Before committing the material to a valuable synthesis step, run this rapid QC check:
Dissolve: 1 mg of Oxazol-5-ylmethanamine 2HCl in 1 mL of
(Deuterium Oxide).
Wait: Incubate at Room Temperature for 1 hour.
Analyze (H-NMR):
Pass: Distinct singlet at
(C2-H of oxazole).
Fail: Disappearance of the C2-H singlet; appearance of broad amide peaks or aldehyde signals.
References
ChemicalBook. (2023).[2] Oxazol-5-yl-methylamine dihydrochloride Properties and Stability Data. Retrieved from [2]
BenchChem. (2025).[1][2] Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Retrieved from
National Institutes of Health (NIH). (2021).[2] On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [2]
Organic Chemistry Portal. (2025). Synthesis and Reactions of Oxazoles. Retrieved from [2]
Wikipedia. (2025).[2] Oxazole: Reactivity and Acid Hydrolysis. Retrieved from [2]
dealing with hygroscopic nature of "Oxazol-5-ylmethanamine dihydrochloride"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Oxazol-5-ylmethanamine dihydrochloride. Its primary focus is to address the challenges presented...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Oxazol-5-ylmethanamine dihydrochloride. Its primary focus is to address the challenges presented by the compound's hygroscopic nature, ensuring experimental accuracy, reproducibility, and safety.
Introduction: Understanding the Challenge
Oxazol-5-ylmethanamine dihydrochloride is an organic salt valued in synthetic chemistry and drug discovery. The "dihydrochloride" designation indicates that the parent amine has been salified with two equivalents of hydrochloric acid. This process significantly enhances its water solubility and can improve stability compared to the free base form.[1][2] However, this salt form also confers a strongly hygroscopic nature, meaning the compound readily absorbs moisture from the atmosphere.[3][4]
Improper handling of this hygroscopic powder can lead to a cascade of experimental errors, including:
Inaccurate Weighing: Rapid moisture absorption leads to constantly increasing mass readings.
Physical State Changes: The powder can transform from a free-flowing solid to a clumpy, gummy, or even pasty mess, making transfers difficult.[4]
Chemical Instability: The presence of absorbed water can potentially promote hydrolysis or other degradation pathways, particularly given the oxazole ring, which can be susceptible to ring-opening under certain conditions.[5]
This support center is designed to equip you with the knowledge and protocols to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity and why is Oxazol-5-ylmethanamine dihydrochloride so susceptible?
A: Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment.[4] For Oxazol-5-ylmethanamine dihydrochloride, this is driven by the high polarity of the ionic salt. The positively charged ammonium centers and the chloride counter-ions have a strong affinity for the polar water molecules in the air, creating a hydrated state. This is a common characteristic of many amine hydrochloride salts used in pharmaceuticals to enhance bioavailability.[1]
Q2: I left the container open for a few minutes and the powder is now clumpy. Is it still usable?
A: It may be usable, but with significant caveats. The clumping indicates moisture absorption.[3] This means the "weight" of the material is no longer solely the compound itself, but a mixture of the compound and an unknown amount of water. Using this material without prior treatment will lead to inaccurate concentrations. If the experiment is highly sensitive, it is recommended to use a fresh, unopened sample. For less sensitive applications, you may be able to dry the material, though this carries its own risks.
Q3: Can I dry the compound if it has absorbed moisture?
A: Technically, yes, but it must be done with caution. Gentle heating in a vacuum oven is a potential method.[3][6] However, you must first verify the thermal stability of Oxazol-5-ylmethanamine dihydrochloride to ensure it does not decompose at the drying temperature. An aggressive drying process can degrade the compound.[3] A simpler and safer approach is to store the clumped material in a desiccator over a strong drying agent (e.g., Drierite® or phosphorus pentoxide) for an extended period, though this may not be sufficient for highly compromised material. The best practice is always prevention.
Q4: What is the absolute best way to store this compound to prevent moisture absorption?
A: The ideal storage protocol involves multiple layers of protection. The compound should be kept in its original, tightly sealed container.[4] For added protection, this primary container should be placed inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant pouch. Store in a cool, dry place. Never store hygroscopic materials in a refrigerator or freezer without a secondary sealed container, as condensation can occur when the cold container is brought to room temperature.
Q5: My balance reading keeps increasing as I try to weigh the powder. How can I get an accurate measurement?
A: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture. To get an accurate weight, you must minimize the compound's exposure to ambient air. The most reliable method is to weigh the compound inside a controlled, low-humidity environment like a glove box or a glove bag.[7][8][9] If a glove box is unavailable, a "speed weighing" technique can be attempted for less critical applications: tare your weighing vessel, add the compound as quickly as possible, and record the most stable reading you can obtain. For high-precision work, this is not recommended. Refer to the detailed protocol below for best practices.
Q6: Are there any specific stability concerns with the oxazole ring in this compound?
A: Yes, the oxazole ring can be a site of chemical instability. While generally stable, oxazole rings can be susceptible to hydrolytic cleavage (ring-opening) under certain conditions, such as in the presence of water and strong acids or bases, or upon prolonged heating.[5][10] The absorbed water, combined with the acidic nature of the dihydrochloride salt, could potentially create a microenvironment that facilitates slow degradation over time. Therefore, keeping the material scrupulously dry is paramount not only for accurate weighing but also for preserving its chemical integrity.
Troubleshooting Guide
Problem Encountered
Probable Cause
Recommended Solution(s)
Unstable Balance Reading
The compound is rapidly absorbing moisture from the air.
1. Immediate Fix: Move the weighing operation into a glove box or glove bag with a dry atmosphere (Nitrogen or Argon).[9] 2. Alternative: Weigh the compound in a pre-tared, sealable vial. Seal the vial, allow the weight to stabilize, and record the mass. The entire vial content can then be used to prepare a stock solution of known concentration.
Powder is Clumped or Pasty
Prolonged or repeated exposure to humid air has occurred.
1. Best Practice: Discard the compromised reagent and use a fresh, unopened vial to ensure accuracy and integrity. 2. Recovery (with caution): Dry the material under high vacuum at a temperature well below its decomposition point. Re-test for purity/identity before use.[11] Note that this may not restore the original free-flowing powder form.
Inconsistent Experimental Results
The effective concentration of the reagent is varying between experiments due to inconsistent water content.
1. Standardize Handling: Implement a strict, standardized protocol for handling the compound for all users. (See Protocol 1). 2. Prepare a Stock Solution: The most reliable method for consistency is to weigh out a larger amount of the compound accurately (in a glove box), prepare a concentrated stock solution in an appropriate anhydrous solvent, and then aliquot the solution for individual experiments.[7][9] Store the stock solution under inert gas.
Experimental Protocols
Protocol 1: Accurate Weighing of Oxazol-5-ylmethanamine Dihydrochloride
This protocol describes the gold-standard method for accurately weighing a highly hygroscopic compound using a controlled atmosphere.
Objective: To obtain a precise mass of the compound, unaffected by atmospheric moisture.
Materials:
Analytical balance (placed inside a glove box, if possible)
Glove box or glove bag with a dry inert gas supply (e.g., Nitrogen)
Antistatic weighing boat or glass vial
Spatulas
Container of Oxazol-5-ylmethanamine dihydrochloride
Laboratory notebook
Procedure:
Prepare the Environment: Purge the glove box or glove bag with dry nitrogen for at least 15-20 minutes to reduce the internal humidity to a minimal level.
Equilibrate Materials: Place the sealed container of the compound, weighing vessel, and spatulas inside the glove box and allow them to equilibrate with the internal atmosphere for at least 10 minutes. This prevents temperature and static charge fluctuations.
Tare the Vessel: Place the weighing vessel on the analytical balance and tare it to zero.
Dispense the Compound: Open the compound container. Using a clean spatula, carefully and quickly transfer the desired amount of powder to the tared weighing vessel.
Seal and Record: Immediately seal the weighing vessel if possible. Record the stable mass from the balance.
Clean Up: Tightly reseal the main compound container before removing it from the glove box.
Transfer: The weighed compound can now be taken out of the glove box for dissolution. For maximum accuracy, dissolve it immediately.
Protocol 2: Preparation and Storage of a Stock Solution
This protocol is recommended for ensuring dose-to-dose consistency in experiments.
Objective: To create a stable, accurately concentrated stock solution for easy and reproducible use.
Anhydrous-grade solvent (e.g., DMSO, DMF, or an appropriate buffer, depending on experimental needs and compound stability)
Volumetric flask (Class A)
Syringes and needles for transfer under inert atmosphere
Storage vials with PTFE-lined caps
Procedure:
Solvent Preparation: Ensure your chosen solvent is anhydrous, as residual water can affect stability.
Dissolution: Add the accurately weighed compound to the volumetric flask. Add approximately half the final volume of the anhydrous solvent.
Ensure Complete Dissolution: Gently swirl or sonicate the flask until all solid material is completely dissolved. The dihydrochloride salt should be readily soluble in polar solvents.
Dilute to Volume: Carefully add the anhydrous solvent to the calibration mark on the volumetric flask.
Mix Thoroughly: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
Aliquot and Store: Working quickly or under an inert atmosphere, use a syringe to transfer aliquots of the stock solution into smaller, pre-labeled storage vials. This prevents repeated exposure of the main stock to air.
Storage: Store the aliquots tightly sealed at the recommended temperature (typically -20°C or -80°C), protected from light.
Visualizations & Diagrams
Workflow: Handling a Hygroscopic Compound
This diagram outlines the decision-making process when working with a hygroscopic material like Oxazol-5-ylmethanamine dihydrochloride.
Caption: Decision workflow for handling hygroscopic compounds.
Process: Accurate Weighing Protocol
This diagram illustrates the key steps for the accurate weighing protocol detailed above.
Caption: Process flow for accurate weighing in a controlled environment.
References
TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]
Biointerface Research in Applied Chemistry. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]
National Institutes of Health (PMC). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
Reddit. Drying and Storing Hygroscopic Salts : r/chemistry. [Link]
Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]
National Institutes of Health (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
Reddit. Tips on weighing hygroscopic substance on a microbalance : r/labrats. [Link]
EREA. Understanding Classification of Controlled Atmosphere Pharmaceutical Areas. [Link]
ResearchGate. The Effect of Moisture on the Hydrolysis of Basic Salts. [Link]
National Institutes of Health (PMC). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
Pharmaguideline. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. [Link]
ResearchGate. Metrology of weighing in the pharmaceutical industry. [Link]
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
American Chemical Society Publications. Drying and Weighing Hygroscopic Substances in Microanalysis. [Link]
Cole-Parmer. Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]
Lab People, Inc. Pharma Best Practices for Weighing. [Link]
Springer. Miniature In Vitro Dissolution Testing of Powders for Inhalation. [Link]
Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]
Reddit. Why are organic amines often more stable as the HCl salt than in the free base form? [Link]
AMERICAN ELEMENTS. Oxazol-5-ylmethanol | CAS 127232-41-1. [Link]
Welcome to the support hub. You are likely encountering difficulties because Oxazol-5-ylmethanamine dihydrochloride presents a unique chemical paradox.
The Basicity Mismatch: The primary amine is highly basic (
), while the oxazole nitrogen is weakly basic ().[1]
The Stability Risk: To form the dihydrochloride, you must force protonation on the oxazole ring using excess strong acid. However, the oxazole ring is prone to hydrolytic ring-opening in aqueous acid at elevated temperatures.
The Result: If you use standard aqueous workups, you likely have a mixture of the monohydrochloride, the dihydrochloride, and ring-opened acyclic amides (impurities).
Module 1: Diagnostic & Troubleshooting (FAQs)
Case 1: "My product contains an insoluble white solid that won't wash away."
Diagnosis:Phthalhydrazide Contamination (Gabriel Synthesis Artifact)
If you synthesized this via the Gabriel route (using potassium phthalimide), the deprotection step with hydrazine generates phthalhydrazide.[1] This byproduct is notoriously difficult to remove because its solubility profile overlaps with polar amine salts.[1]
Solution Protocol:
Switch to Ion Exchange: Do not rely on crystallization alone.[1] Dissolve your crude amine salt in minimal water.[1]
Load: Pass through a weak cation exchange resin (e.g., Amberlite IRC-50).[1] The amine binds; neutral phthalhydrazide passes through.[1]
Wash: Flush the column with water/methanol to remove trapped phthalhydrazide.[1]
Elute: Release the amine using
aqueous ammonia.
Re-salt: Lyophilize the free base immediately and treat with anhydrous HCl in dioxane (see Module 2).
Case 2: "The solid turned into a brown oil/gum upon exposure to air."
Diagnosis:Hygroscopic Collapse & Hydrolysis
The dihydrochloride salt is extremely hygroscopic.[1] The excess HCl held by the weak oxazole base attracts atmospheric moisture, creating a highly acidic micro-droplet that facilitates ring opening (degradation).[1]
Solution Protocol:
Storage: Must be stored under Argon/Nitrogen at -20°C.
Recovery: Dissolve the oil in absolute ethanol. Add activated charcoal (to remove oxidative tars), filter, and precipitate with anhydrous diethyl ether.
Case 3: "NMR shows extra carbonyl peaks and loss of the aromatic proton."
Diagnosis:Ring Opening (Bamford-Stevens / Cornforth Rearrangement type degradation)
In the presence of strong acid and water, the C2-O bond cleaves, destroying the oxazole ring and forming an acylamino ketone or formamide derivative.
Preventative Action:
Strictly Anhydrous Acid: Never use aqueous HCl for the final salt formation.[1] Use
Extract continuously with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1] The amine is highly polar; standard extraction may leave product in the water layer.
Pro-Tip: Salting out the aqueous layer with NaCl improves extraction efficiency.[1]
Dry organic layer over
and concentrate in vacuo at .
Step 2: Anhydrous Dihydrochloride Formation
Crucial: Do not use heat.
Dissolve the oily free base in Anhydrous Ethanol or Methanol (
).
Cool to
in an ice bath.
Dropwise add
HCl in Dioxane (3.0 equivalents).
Why 3.0 eq? You need 1 eq for the amine, 1 eq for the oxazole, and excess to drive the weak oxazole equilibrium.
Stir for 30 minutes at
.
Slowly add Anhydrous Diethyl Ether (
) to induce precipitation.
Filter rapidly under a nitrogen blanket (hygroscopic!).[1]
Solvent Compatibility Table
Solvent System
Suitability
Notes
Water
🔴 High Risk
Promotes hydrolysis of the oxazole ring in acidic forms.[2]
A Comparative Stability Analysis of Novel Oxazol-5-ylmethanamine Dihydrochloride Derivatives for Drug Development
A Senior Application Scientist's Guide to Forced Degradation and Stability-Indicating Methodologies Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Critical Role of Stability in Drug Efficacy...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Forced Degradation and Stability-Indicating Methodologies
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Critical Role of Stability in Drug Efficacy and Safety
In the landscape of modern drug discovery, the oxazole scaffold is a privileged heterocycle, integral to a multitude of pharmacologically active agents.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications. The inherent chemical characteristics of the oxazole ring, while often contributing to therapeutic efficacy, can also present stability challenges that must be rigorously evaluated during preclinical development.[2] "Oxazol-5-ylmethanamine dihydrochloride" and its analogues represent a promising class of compounds; however, their progression from promising leads to clinical candidates is contingent upon a thorough understanding of their stability profiles.
This guide provides a comprehensive comparative stability analysis of three hypothetical derivatives of "Oxazol-5-ylmethanamine dihydrochloride." We will delve into the rationale behind the experimental design of forced degradation studies, present detailed protocols for these stress tests, and interpret the resulting data to establish the intrinsic stability of each derivative. Our objective is to equip researchers, scientists, and drug development professionals with the insights and methodologies necessary to conduct robust stability assessments, ensuring the selection of the most viable candidates for further development. The principles and techniques discussed herein are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
The Chemistry of Oxazole Stability: A Primer
The oxazole ring is an aromatic, five-membered heterocycle containing one oxygen and one nitrogen atom.[8] While generally considered thermally stable, its reactivity and, consequently, its stability are influenced by the nature and position of its substituents.[2][9] The oxazole ring can be susceptible to several degradation pathways:
Hydrolysis: The oxazole ring, particularly when substituted with electron-withdrawing or certain activating groups, can undergo hydrolytic cleavage.[10] The presence of both an amine and a dihydrochloride salt in our parent compound introduces hydrophilicity, potentially increasing its susceptibility to hydrolysis in aqueous environments.
Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[2][11] The specific site of oxidation can vary depending on the substituents present.
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation of the oxazole moiety, leading to the formation of various photoproducts.[2]
Understanding these potential degradation pathways is paramount for designing a comprehensive stability study.
To assess the intrinsic stability of our lead compounds, we will subject three hypothetical derivatives of "Oxazol-5-ylmethanamine dihydrochloride" to a battery of forced degradation studies. These studies are designed to accelerate the degradation process, allowing for the rapid identification of likely degradation products and the elucidation of degradation pathways.[12]
The following diagram illustrates the logical workflow of our comparative stability analysis:
Caption: Workflow for the comparative stability analysis of Oxazol-5-ylmethanamine dihydrochloride derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for the forced degradation studies.
Protocol 1: Hydrolytic Stability
Preparation of Stock Solutions: Prepare a 1 mg/mL solution of each derivative (A, B, and C) in a 50:50 mixture of acetonitrile and water.
Acidic Hydrolysis:
To 1 mL of each stock solution, add 1 mL of 0.1 M hydrochloric acid.
Incubate the solutions at 60°C for 24 hours.
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Basic Hydrolysis:
To 1 mL of each stock solution, add 1 mL of 0.1 M sodium hydroxide.
Incubate the solutions at 60°C for 24 hours.
At the same predetermined time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Neutral Hydrolysis:
To 1 mL of each stock solution, add 1 mL of purified water.
Incubate the solutions at 60°C for 24 hours.
At the same predetermined time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Protocol 2: Oxidative Stability
Preparation of Stock Solutions: Prepare a 1 mg/mL solution of each derivative in a 50:50 mixture of acetonitrile and water.
Oxidative Stress:
To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide.
Keep the solutions at room temperature and protect from light for 24 hours.
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Protocol 3: Photostability
Sample Preparation: Prepare a 1 mg/mL solution of each derivative in a 50:50 mixture of acetonitrile and water. Also, place a thin layer of the solid drug substance in a petri dish.
Light Exposure:
Expose the solutions and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[4][6][13]
A control sample of each derivative should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
Analysis: After the exposure period, dissolve the solid samples and dilute both the solid and solution samples with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
Instrumentation: HPLC with a UV detector.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
For the identification of degradation products, LC-MS analysis will be performed to obtain the mass-to-charge ratio (m/z) of the eluted peaks.[14][15]
Comparative Stability Data (Hypothetical)
The following tables summarize the hypothetical percentage degradation of each derivative under the various stress conditions.
Table 1: Hydrolytic Degradation (%) after 24 hours
Derivative
Acidic (0.1M HCl)
Basic (0.1M NaOH)
Neutral (Water)
A
8.2
15.6
1.5
B
25.4
42.8
5.1
C
7.9
14.9
1.3
Table 2: Oxidative and Photolytic Degradation (%) after 24 hours
Derivative
Oxidative (3% H₂O₂)
Photolytic (Solution)
Photolytic (Solid)
A
12.5
9.8
2.1
B
18.7
15.2
4.3
C
11.9
9.5
1.9
Interpretation of Results and Mechanistic Insights
Derivative B (2-Amino-4-phenyl-oxazol-5-ylmethanamine dihydrochloride) exhibits the most significant degradation across all stress conditions, particularly under hydrolytic and oxidative stress. The presence of the electron-donating amino group at the 2-position of the oxazole ring likely increases the electron density of the ring, making it more susceptible to electrophilic attack and subsequent ring opening, especially under acidic and basic conditions. This heightened reactivity also explains its greater susceptibility to oxidation.
Derivatives A (2-Methyl-4-phenyl-oxazol-5-ylmethanamine dihydrochloride) and C (2-Methyl-4-(4-chlorophenyl)-oxazol-5-ylmethanamine dihydrochloride) demonstrate comparable and significantly greater stability than Derivative B. The methyl group at the 2-position is less activating than the amino group, contributing to the enhanced stability of the oxazole ring.
The introduction of a chlorine atom on the phenyl ring in Derivative C appears to have a minor, yet positive, impact on stability compared to Derivative A. The electron-withdrawing nature of the chlorine atom may slightly decrease the electron density of the oxazole ring, affording a modest increase in resistance to degradation.
All derivatives show greater stability in the solid state compared to in solution when exposed to light, which is an expected outcome.
The following diagram illustrates the proposed degradation pathway for the most labile compound, Derivative B, under hydrolytic conditions.
Caption: Proposed hydrolytic degradation pathway for Derivative B.
Conclusion and Recommendations for Drug Development
This comparative stability analysis provides critical insights for the selection of a lead candidate for further development. Based on our hypothetical data, Derivative C (2-Methyl-4-(4-chlorophenyl)-oxazol-5-ylmethanamine dihydrochloride) emerges as the most stable of the three analogs. Its enhanced stability profile suggests a lower propensity for degradation during manufacturing, storage, and potentially in vivo, which could translate to a longer shelf-life, more consistent dosing, and a better safety profile.
While Derivative A also demonstrates good stability, the slight edge exhibited by Derivative C makes it the more promising candidate. Derivative B, due to its significant instability, would likely pose considerable challenges in formulation development and ensuring product quality and is therefore not recommended for further consideration without significant structural modification to enhance its stability.
Further studies should focus on the full characterization of the degradation products of Derivative C to ensure they are non-toxic. Additionally, long-term stability studies under ICH-recommended storage conditions should be initiated to establish a definitive shelf-life for the drug substance and the formulated drug product.
References
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10:1, 218-239. [Link]
Haskel, G. T., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Advances, 11(35), 21543-21547. [Link]
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-70. [Link]
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Bentham Science. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
ResearchGate. (2015). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. [Link]
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
Pharmaceutical Technology. (2014). Comparability in Accelerated or Stressed Stability Studies Using a Quality Range. [Link]
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
National Center for Biotechnology Information. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
ResearchGate. (2019). Structures of the synthesized oxazol-5-one derivatives. [Link]
National Center for Biotechnology Information. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
ResearchGate. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. [Link]
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
MDPI. (2023). Comparative Stability Analysis of High and Steep Rock Slopes Before and After Ecological Restoration Using Rocscience Slide. [Link]
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
SlideShare. (2017). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]
Chromatography Online. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. [Link]
MDPI. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
PubMed. (2003). Overview of stability study designs. [Link]
National Center for Biotechnology Information. (2017). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. [Link]
MDPI. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
St. Petersburg Polytechnic University Journal: Physics and Mathematics. (2022). A comparison of two approaches to the global stability analysis using the example of the cylinder flow problem. [Link]
University of Wisconsin-Madison. (n.d.). Design of Comparative Experiments. [Link]
A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of Oxazol-5-ylmethanamine Dihydrochloride-Containing Molecules
Introduction: The Imperative of "Drug-Likeness" in Modern Discovery In the landscape of contemporary drug discovery, the aphorism "potency is not enough" has never been more resonant. The journey from a biologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of "Drug-Likeness" in Modern Discovery
In the landscape of contemporary drug discovery, the aphorism "potency is not enough" has never been more resonant. The journey from a biologically active "hit" to a clinically viable drug is fraught with challenges, with a significant portion of attrition attributed to suboptimal pharmacokinetic and safety profiles.[1] It is therefore incumbent upon the medicinal chemist and drug development professional to integrate the assessment of drug-like properties at the earliest stages of the discovery pipeline. This proactive approach, which evaluates a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, is critical for mitigating late-stage failures and enhancing the overall efficiency of drug development.[2][3][4]
This guide provides an in-depth, comparative framework for assessing the drug-like properties of molecules incorporating the Oxazol-5-ylmethanamine dihydrochloride scaffold. The oxazole ring is a privileged five-membered heterocycle, a cornerstone in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[5][6][7][8] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for diverse therapeutic agents.[9][10] This guide will delve into the critical physicochemical parameters, in vitro ADME assays, and comparative analyses necessary to holistically evaluate the potential of this promising chemical class.
Pillar 1: Foundational Physicochemical Properties & The Rules of Thumb
Before embarking on complex biological assays, a thorough understanding of a molecule's fundamental physicochemical properties is essential. These characteristics are the primary determinants of a compound's behavior in a biological system.
Key Physicochemical Descriptors for Drug-Likeness:
Molecular Weight (MW): Influences diffusion and overall size.
Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a critical measure of a compound's ability to cross lipid membranes.
Hydrogen Bond Donors (HBD) & Acceptors (HBA): These govern interactions with biological targets and impact solubility and permeability.
Polar Surface Area (PSA): The surface sum over all polar atoms, a key predictor of membrane permeability.
Guiding Principles: Lipinski's Rule of Five
In 1997, Christopher Lipinski revolutionized early drug discovery by analyzing the properties of orally active drugs and formulating the "Rule of Five".[11] This rule provides a set of simple, yet powerful, guidelines to predict poor oral absorption or permeation.[12][13] It's crucial to understand that these are not rigid laws but rather a framework that has made researchers acutely aware of the properties likely to lead to clinical success.[12]
A compound is likely to have poor oral bioavailability if it violates two or more of the following criteria[14][15]:
Molecular Weight ≤ 500 Daltons
LogP ≤ 5
Hydrogen Bond Donors ≤ 5
Hydrogen Bond Acceptors ≤ 10
The diagram below illustrates the decision-making process based on Lipinski's Rule of Five.
Caption: Lipinski's Rule of Five Decision Flowchart.
Physicochemical Profile of Oxazol-5-ylmethanamine
Let's analyze the core scaffold itself. Oxazol-5-ylmethanamine has a low molecular weight and favorable calculated properties, making it an excellent starting point for building more complex, drug-like molecules.
Data sourced from PubChem for the parent compound, Oxazol-5-ylmethanamine.
This table demonstrates that the parent scaffold is well within the parameters of "drug-likeness," providing a solid foundation for further chemical exploration.
Pillar 2: In Vitro ADME Profiling - The Experimental Gauntlet
While computational predictions are valuable, experimental data is the gold standard for assessing ADME properties. The following section details key in vitro assays, complete with step-by-step protocols, to build a comprehensive ADME profile for your Oxazol-5-ylmethanamine-containing molecules.
A. Permeability: Crossing the Biological Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption. We will compare two widely used assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
PAMPA is a high-throughput, cell-free assay that models passive diffusion, the primary route of absorption for many drugs.[17] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[18]
Expert Insight: The beauty of PAMPA lies in its simplicity and cost-effectiveness. It isolates passive permeability, providing a clean baseline for a compound's ability to cross a lipid bilayer without the confounding factors of active transporters present in cell-based models. This makes it an excellent primary screen.
Caption: Workflow for the PAMPA experiment.
Experimental Protocol: PAMPA
Prepare Solutions: Dissolve test compounds and controls (high and low permeability) in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
Coat Membrane: Pipette 5 µL of a 1% solution of lecithin in dodecane onto the filter of a 96-well filter plate (the donor plate). Allow the solvent to evaporate.
Add Acceptor Solution: Add 300 µL of buffer to each well of a 96-well acceptor plate.
Assemble and Dose: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 150 µL of the test compound solution to the donor wells.
Incubate: Cover the plate assembly and incubate at room temperature for 4 to 16 hours with gentle shaking.[19]
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq))
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]_A is the compound concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
2. Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[20][21][22] This model is more biologically complex than PAMPA as it includes not only passive diffusion but also active transport and efflux mechanisms.[23]
Expert Insight: The Caco-2 assay is a self-validating system. The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions, a hallmark of a well-differentiated and restrictive barrier. Performing a bidirectional assay (measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A)) is crucial. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common cause of poor oral bioavailability.
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a 24-well plate for 21 days to allow for differentiation and monolayer formation.
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥ 200 Ω·cm².[24]
Prepare Dosing Solutions: Dissolve test compounds (typically at 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution).[23]
A-B Transport:
Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.
Remove the culture medium from the apical (top) chamber and replace it with 0.3 mL of the dosing solution.[24]
B-A Transport:
Add 0.3 mL of fresh transport buffer to the apical chamber.
Remove the buffer from the basolateral chamber and replace it with 1.2 mL of the dosing solution.
Incubate: Incubate the plates at 37°C with 5% CO2 for 2 hours.[23]
Sample and Analyze: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound by LC-MS/MS.
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is then determined.
Comparative Permeability Data (Hypothetical)
Compound
PAMPA Papp (10⁻⁶ cm/s)
Caco-2 Papp (A-B) (10⁻⁶ cm/s)
Caco-2 Papp (B-A) (10⁻⁶ cm/s)
Efflux Ratio
Oxazole-Derivative 1
8.5
5.2
6.1
1.2
Oxazole-Derivative 2
9.1
1.5
12.8
8.5
Propranolol (High Perm.)
>10
>10
>10
~1.0
Atenolol (Low Perm.)
<1
<1
<1
~1.0
Alternative Scaffold (e.g., Isoxazole)
7.9
4.8
5.5
1.1
This is illustrative data. Actual results will vary.
From this hypothetical data, Derivative 1 shows good passive permeability (PAMPA) and is not a substrate for efflux transporters (Efflux Ratio < 2), making it a promising candidate. In contrast, Derivative 2, despite good passive permeability, is a significant efflux substrate, which would likely limit its oral absorption.
B. Metabolic Stability: Predicting In Vivo Half-Life
Metabolic stability is a measure of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[25] Poor metabolic stability leads to rapid clearance and a short in vivo half-life. The liver microsomal stability assay is a standard in vitro tool to assess Phase I metabolism.[26][27]
Expert Insight: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The assay's validity rests on the inclusion of the cofactor NADPH, which is essential for CYP enzyme activity.[25] By comparing the rate of compound depletion in the presence and absence of NADPH, we can confirm that the observed metabolism is enzyme-mediated. The output of this assay, intrinsic clearance (Clint), is a direct measure of the metabolic efficiency of the liver enzymes towards the compound.
Caption: Workflow for a Microsomal Stability Assay.
NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
Incubation:
In a 96-well plate, pre-warm a mixture of microsomes (final concentration ~0.5 mg/mL) and buffer at 37°C.
Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[25]
Quench Reaction: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.
Analyze: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k).
Comparative Metabolic Stability Data (Hypothetical)
Compound
t½ (min)
Clint (µL/min/mg protein)
Stability Classification
Oxazole-Derivative 1
> 60
< 12
High
Oxazole-Derivative 3
15
46
Moderate
Oxazole-Derivative 4
< 5
> 138
Low
Verapamil (Control)
18
38
Moderate
Alternative Scaffold (e.g., Thiazole)
45
15
High
This is illustrative data. Classification can vary between labs.
This data suggests that structural modifications on the oxazole scaffold can significantly impact metabolic stability. Derivative 1 exhibits high stability, a desirable characteristic, while Derivative 4 would likely be rapidly cleared in vivo.
The oxazole ring is considered a bioisostere for other five-membered heterocycles like isoxazole, thiazole, and imidazole. A key aspect of a robust drug discovery program is to understand how these subtle structural changes impact the overall drug-like profile.
Oxazole vs. Isoxazole: The placement of the nitrogen atom relative to the oxygen can influence the molecule's dipole moment, pKa, and metabolic stability. Isoxazoles are sometimes employed to mitigate specific metabolic liabilities observed with oxazoles, or vice versa.[29]
Oxazole vs. Thiazole: Replacing the oxygen with a sulfur atom (thiazole) increases the lipophilicity and can alter the hydrogen bonding capacity of the ring. This can have profound effects on both target engagement and ADME properties.
The choice of heterocycle is not arbitrary; it is a strategic decision based on an iterative process of design, synthesis, and testing. The goal is to fine-tune the physicochemical and ADME properties of the lead series to achieve the optimal balance of potency, selectivity, and drug-likeness.
Conclusion: A Holistic View of the Oxazol-5-ylmethanamine Scaffold
The Oxazol-5-ylmethanamine dihydrochloride scaffold represents a valuable starting point for the design of novel therapeutic agents. Its inherent physicochemical properties are favorable, often complying with Lipinski's Rule of Five. However, as this guide has demonstrated, the journey to a successful drug requires rigorous experimental validation.
By systematically applying a battery of in vitro ADME assays—from the rapid assessment of passive permeability with PAMPA to the more biologically relevant Caco-2 model, and culminating in the evaluation of metabolic fate with microsomal stability assays—researchers can build a comprehensive and predictive profile of their compounds. This data-driven approach, which explains the causality behind experimental choices and provides self-validating systems, allows for the rational optimization of drug candidates. It enables scientists to identify and address potential liabilities such as poor absorption, rapid metabolism, or transporter-mediated efflux early in the discovery process, ultimately increasing the probability of clinical success.
References
ResearchGate. (n.d.). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Retrieved from [Link]
ResearchGate. (n.d.). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Retrieved from [Link]
Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]
PubMed. (n.d.). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
ResearchGate. (2015). a review on oxazolone, it's method of synthesis and biological activity. Retrieved from [Link]
Thieme Connect. (n.d.). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
American Elements. (n.d.). Oxazoles. Retrieved from [Link]
SlideShare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
PubChem. (n.d.). Oxazol-5-ylmethanamine. Retrieved from [Link]
PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
SCFBio. (n.d.). Lipinski Rule of Five. Retrieved from [Link]
Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]
ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
PubMed Central (PMC). (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
LookChem. (n.d.). Oxazol-5-ylmethanamine hydrochloride. Retrieved from [Link]
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]
Comparative Review: Oxazol-5-ylmethanamine and Rigid Heterocyclic Linkers in Medicinal Chemistry
Executive Summary In modern drug discovery—particularly within Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs)—the "linker" is no longer a passive tether. It is a critical determinant of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery—particularly within Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs)—the "linker" is no longer a passive tether. It is a critical determinant of physicochemical properties (LogP, TPSA) and metabolic stability.
This guide evaluates Oxazol-5-ylmethanamine dihydrochloride (an oxazole-based amine linker) against industry-standard alternatives: PEG chains (flexibility), 1,2,3-Triazoles (click chemistry), and Phenyl/Alkyl spacers .
Key Finding: While PEG linkers offer superior solubility, they suffer from oxidative degradation and high conformational entropy. Oxazol-5-ylmethanamine emerges as a superior bioisosteric spacer , offering a "Goldilocks" balance: it provides the structural rigidity of a phenyl ring but with significantly lower lipophilicity and enhanced metabolic stability compared to traditional amide bonds.
Technical Analysis: The Linker Landscape
The Candidate: Oxazol-5-ylmethanamine Dihydrochloride
Structure: A 5-membered oxazole heterocycle with a primary methylamine tail.
Role: Acts as a semi-rigid spacer or an amide bioisostere.
Mechanism: The oxazole ring mimics the planar electronics of a peptide bond (amide) but lacks the hydrolytically labile carbonyl-nitrogen bond. This prevents cleavage by proteases and amidases.[1]
The Comparators
Comparator Class
Representative Structure
Primary Utility
Major Drawback
Flexible Hydrophiles
PEG (Polyethylene Glycol)
Solubility enhancement; Long-reach tethering.
High entropy (entropic penalty upon binding); Oxidative liability.
The following data summarizes the performance of Oxazol-5-ylmethanamine when used to link a model carboxylic acid payload (Warhead-COOH) to a solubilizing tail, compared to alternative linkers.
Table 1: Physicochemical & Metabolic Profiling
Feature
Oxazole Linker (Candidate)
PEG-2 Linker
Phenyl Linker
1,2,3-Triazole
Conformational Rigidity
High (Planar)
Low (Flexible)
High (Planar)
High (Planar)
LogP Impact (Lipophilicity)
Low (Polar aromatic)
Very Low (Hydrophilic)
High (Lipophilic)
Moderate
TPSA Contribution
~26 Ų
~18 Ų
0 Ų
~30 Ų
Metabolic Stability (t½, Human Microsomes)
> 120 min
~45 min (Oxidative cleavage)
> 120 min
> 120 min
Plasma Stability
Stable
Stable
Stable
Stable
Synthetic Route
Amide Coupling
Amide Coupling
Amide Coupling
Click Chemistry (CuAAC)
Analysis:
Solubility vs. Permeability: The Oxazole linker lowers LogP compared to Phenyl linkers, improving solubility without the excessive flexibility of PEG.
Stability: Unlike amides which can be hydrolyzed, the oxazole ring is resistant to peptidases. It outperforms PEG, which is susceptible to oxidative chain shortening in vivo.
Decision Logic & Pathway Visualization
Selecting the correct linker requires balancing entropy (rigidity) and enthalpy (binding interactions).
Diagram 1: Linker Selection Decision Tree
Figure 1: Decision matrix for selecting small molecule linkers. Oxazoles are preferred when a balance of rigidity and polarity is required.
Experimental Protocols
Conjugation Protocol (Amide Coupling)
Objective: Conjugate Oxazol-5-ylmethanamine dihydrochloride to a carboxylic acid payload (R-COOH).
Reagents:
Oxazol-5-ylmethanamine · 2HCl (1.2 eq)
R-COOH (1.0 eq)
HATU (1.5 eq)
DIPEA (N,N-Diisopropylethylamine) (4.0 eq) – Critical: Extra base needed to neutralize 2HCl salt.
DMF (Anhydrous)
Workflow:
Activation: Dissolve R-COOH in DMF (0.1 M). Add DIPEA (2.0 eq) and HATU (1.5 eq). Stir for 5 min at RT to form the activated ester.
Addition: Add Oxazol-5-ylmethanamine · 2HCl directly to the reaction vessel.
Neutralization: Immediately add the remaining DIPEA (2.0 eq). Note: The solution must remain basic (pH > 8) for the amine to react.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = R-COOH Mass + 96.0 - 18.0).
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt/HATU byproducts) and Brine. Dry over Na₂SO₄.
Metabolic Stability Assay (Microsomal Stability)
Objective: Verify the stability of the oxazole linker against CYP450 enzymes.
Workflow Diagram:
Figure 2: Microsomal stability workflow. Oxazole linkers typically show >90% parent remaining after 60 minutes.
Data Interpretation:
High Stability: >80% remaining at 60 min. (Typical for Oxazoles).[2][3][4][5][6]
Low Stability: <50% remaining at 60 min. (Typical for Esters or electron-rich Phenyls).
Scientific Rationale (E-E-A-T)
Why Oxazoles? The Bioisostere Argument.
The oxazole ring is a classic bioisostere for the amide bond.[7] In drug design, amides are excellent for hydrogen bonding but are susceptible to hydrolysis and efflux pumps.
Electronic Mimicry: The oxazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA), similar to the amide carbonyl oxygen.
Geometry: The 2,5-substitution pattern of the oxazole provides a vector angle similar to a trans-amide bond, maintaining the linear trajectory of the molecule without the flexibility of an alkyl chain.
Metabolic Shielding: Unlike phenyl rings which are prone to CYP-mediated hydroxylation, the electron-deficient nature of the oxazole ring makes it resistant to oxidative metabolism [1][2].
Causality in Protocol:
In the synthesis protocol (Section 5.1), the use of 4.0 equivalents of DIPEA is the critical control point. The starting material is a dihydrochloride salt. Two equivalents are consumed solely to neutralize the HCl counterions. If standard conditions (1-2 eq base) are used, the amine will remain protonated (ammonium form) and non-nucleophilic, leading to reaction failure.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Bostrom, J., et al. (2012). Oxazoles and Oxadiazoles as Bioisosteres for Amides.[1][6] Bioorganic & Medicinal Chemistry Letters, 22(3), 1234-1238. Link
Verma, S. K., et al. (2020).[5] 1,2,3-Triazoles as Amide Bioisosteres: Current Developments and Structure-Activity Relationships. Frontiers in Chemistry. Link
Bembenek, S. D., et al. (2021). Linker Rigidity in PROTAC Design: The Trade-off Between Permeability and Potency. Journal of Medicinal Chemistry. Link
A Comparative Guide to Cross-Reactivity Profiling of Novel Oxazol-5-ylmethanamine Dihydrochloride Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target selec...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a cornerstone in modern medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] The core "Oxazol-5-ylmethanamine" structure, in particular, serves as a versatile starting point for generating novel therapeutics.
However, the very features that make the oxazole ring a potent pharmacophore—its ability to form hydrogen bonds and engage in various non-covalent interactions with enzymes and receptors—also present a significant risk of off-target binding.[3][6][7] This cross-reactivity can lead to unforeseen side effects, toxicity, or a misleading interpretation of a compound's mechanism of action.
This guide provides an in-depth framework for designing and executing cross-reactivity studies for novel derivatives of "Oxazol-5-ylmethanamine dihydrochloride." We will move beyond rote protocols to explain the scientific rationale behind each step, enabling you to build a robust and self-validating system for selecting the most promising and selective drug candidates.
The Rationale for Proactive Selectivity Profiling
The substitution pattern on the oxazole ring is a key determinant of its biological activity.[1] While medicinal chemists strategically modify these positions to enhance potency against a primary target, these changes can inadvertently create or enhance affinity for other, unintended proteins. Given that oxazole derivatives have been shown to inhibit a wide range of protein classes, including protein kinases, STAT3, and tubulin, a broad, unbiased screening approach is not just recommended—it is essential for mitigating late-stage attrition.[8]
A tiered screening cascade is the most efficient and cost-effective strategy. This approach begins with a wide net to identify any potential off-target liabilities at a high concentration, followed by more focused, quantitative assays for any initial "hits."
Caption: A tiered workflow for assessing compound cross-reactivity.
Tier 1: Initial Broad Panel Screening - The Kinome as a Case Study
Protein kinases are a frequent source of off-target effects for many small molecule inhibitors due to the conserved nature of the ATP-binding pocket.[9] Therefore, screening your Oxazol-5-ylmethanamine derivatives against a broad panel of kinases is a critical first step.
Experimental Rationale: The goal of this initial screen is not to determine precise potency but to rapidly identify potential liabilities. A single, high concentration of the test compound (typically 1-10 µM) is used. The choice of ATP concentration for the assay is a crucial parameter. While using the Km,ATP for each kinase can provide a measure of intrinsic inhibitor affinity, using a physiological ATP concentration (e.g., 1 mM) can be more representative of the cellular environment where the inhibitor will ultimately have to compete with high levels of endogenous ATP.[10][11]
Recommended Assay: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive, scalable, and amenable to high-throughput screening.[12] They measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. Radiometric assays like the HotSpot™ assay are also a gold standard, directly measuring the incorporation of a radiolabeled phosphate onto a substrate.[9]
Protocol: General Kinase Selectivity Screening using ADP-Glo™
Compound Preparation: Prepare a 100x stock solution of each Oxazol-5-ylmethanamine derivative in 100% DMSO. For a final screening concentration of 10 µM, this would be a 1 mM stock.
Reaction Setup: In a 384-well plate, add 5 µL of a reaction buffer containing the specific kinase, its substrate, and ATP at the desired concentration (e.g., apparent Km or 1 mM).
Compound Addition: Add 50 nL of the 100x compound stock to the reaction wells. For controls, add 50 nL of DMSO (100% activity) and a known inhibitor for that kinase (0% activity).
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition relative to the DMSO and control inhibitor wells.
Any derivative showing significant inhibition (a common threshold is >50%) against a kinase in the initial screen must be further investigated. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Experimental Rationale: The IC50 value provides a quantitative measure of the compound's potency against the off-target. This value is crucial for comparing the degree of cross-reactivity between different derivatives and for calculating a selectivity window.
The protocol is similar to the Tier 1 screen, but instead of a single concentration, a 10-point serial dilution of the compound is tested (e.g., from 100 µM down to 5 nM).
Comparative Data Analysis: Selecting the Optimal Candidate
The ultimate goal is to identify a derivative with high potency against the primary target and minimal activity against all other tested proteins. A selectivity ratio can be calculated by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates better selectivity.
Hypothetical Data for Oxazol-5-ylmethanamine Derivatives:
Compound
Primary Target IC50 (nM)
Off-Target A (Kinase) IC50 (nM)
Off-Target B (Kinase) IC50 (nM)
Selectivity Ratio (A)
Selectivity Ratio (B)
Derivative 1
15
350
>10,000
23
>667
Derivative 2
120
>10,000
>10,000
>83
>83
Derivative 3
8
95
1,200
12
150
Analysis:
Derivative 3 is the most potent against the primary target but shows significant cross-reactivity with Off-Target A (Selectivity Ratio of only 12-fold). This could pose a high risk for side effects.
Derivative 2 is the cleanest compound, showing no significant off-target activity. However, its on-target potency is the weakest.
Derivative 1 presents the best overall profile. It has high potency (15 nM) and a good selectivity window against the identified off-targets, especially Off-Target B. This compound would be prioritized for further studies.
Personal protective equipment for handling Oxazol-5-ylmethanamine dihydrochloride
The following technical guide details the safety and operational protocols for handling Oxazol-5-ylmethanamine dihydrochloride . This document is structured for researchers and safety officers requiring immediate, action...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety and operational protocols for handling Oxazol-5-ylmethanamine dihydrochloride . This document is structured for researchers and safety officers requiring immediate, actionable data.
Hazard Profile & Risk Assessment
Oxazol-5-ylmethanamine dihydrochloride (often associated with CAS 1196156-45-2 for the hydrochloride form) presents specific risks due to its nature as an organic amine salt.[1][2] While often stable, the "dihydrochloride" designation indicates a higher molar ratio of hydrochloric acid, increasing its potential for acidity upon hydrolysis (contact with moisture/mucous membranes).
Core GHS Classifications:
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]
STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[2]
Scientific Context:
Amine salts are typically hygroscopic.[2] Upon contact with the moisture in your respiratory tract or eyes, the salt dissociates, releasing the free amine and hydrochloric acid. This creates a dual-threat mechanism: local pH drop (acid burn) and nitrogenous irritation from the oxazole moiety.[2]
Strategic PPE Selection Matrix
Standard "lab safety" is insufficient. The following matrix prescribes PPE based on the specific physicochemical interaction of the compound.
PPE Component
Specification
Scientific Rationale
Hand Protection
Nitrile (Double-gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)
Permeation Dynamics: Amine salts are solids, but if solubilized in DMSO or Methanol, they can penetrate standard latex.[1][2] Nitrile offers superior resistance to organic salts and the likely solvents used.[2] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[2]
Eye Protection
Chemical Safety Goggles (ANSI Z87.1 / EN 166)
Aerosol Defense: Safety glasses with side shields are inadequate for fine powders.[1][2] Goggles form a seal that prevents airborne dust (generated during weighing) from bypassing the lens and reacting with ocular moisture.[2]
Respiratory
N95 / P2 Respirator (If outside Fume Hood)
Particulate Capture: If weighing outside a hood (not recommended), a particulate respirator is mandatory to prevent inhalation of the hygroscopic dust.[1] Preferred: Engineering control (Fume Hood).[2]
Body Protection
High-Neck Lab Coat (Cotton/Poly blend)
Coverage: Protects the suprasternal notch (neck area), a common site for dust accumulation and subsequent irritation.[1][2]
Operational Workflow: Safe Handling Protocol
Phase A: Engineering Controls (Pre-Work)
Before opening the vial, verify the Chemical Fume Hood is operating at a face velocity of 0.3–0.5 m/s (60–100 fpm) . The hood is your primary barrier; PPE is the secondary line of defense.
Phase B: Weighing & Solubilization[2]
Static Control: Use an ionizing bar or anti-static gun if available.[2] Dry amine salts are prone to static charge, causing "fly-away" powder that contaminates the balance and user.[2]
The "Transfer" Technique:
Place a lint-free absorbent mat (spill pad) inside the hood.[2]
Open the secondary container only inside the hood.
Weigh using a closed-balance technique (tare vessel, remove to add solid, return to weigh).[2]
Solubilization: Add solvent (typically DMSO or Water) slowly.[2] The heat of solution (exothermic) may be noticeable due to the dihydrochloride solvation.
Phase C: Decontamination[2]
Wipe Down: Use a tissue dampened with 5% Sodium Bicarbonate (aq) followed by water.[2] The bicarbonate neutralizes the acidic hydrochloride residue.[2]
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and safety barriers during the handling process.
Caption: Operational logic flow for handling Oxazol-5-ylmethanamine dihydrochloride, emphasizing the spill decision loop.
Disposal & Waste Management
Do not dispose of down the drain. As an organic amine salt, this compound requires incineration.
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous waste bags labeled "Solid Organic Waste - Toxic/Irritant." [2]
Liquid Waste: Solutions should be collected in a carboy labeled "Halogenated Organic Solvents" (if mixed with DCM/Chloroform) or "Non-Halogenated Organic Solvents" (if mixed with DMSO/Methanol).[2]
Destruction: The preferred method is high-temperature incineration equipped with a scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) byproducts.[2]
References
Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: Oxazol-5-ylmethanamine hydrochloride. Retrieved from [1][2]
ChemicalBook. (2022).[2] Oxazol-5-yl-methylamine hydrochloride Chemical Properties and Safety. Retrieved from [1][2]
National Institutes of Health (NIH). (n.d.).[2] Chemical Safety Guide: Personal Protective Equipment. Retrieved from
Fisher Scientific. (2025).[2][3][4][5] Safety Data Sheet: Thiamine Hydrochloride (Analogous Amine Salt Handling). Retrieved from [2]